Product packaging for Mdppp(Cat. No.:CAS No. 783241-66-7)

Mdppp

Cat. No.: B1234091
CAS No.: 783241-66-7
M. Wt: 247.29 g/mol
InChI Key: NIYQOTCYXGXMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MDPPP (3,4-Methylenedioxy-α-pyrrolidinopropiophenone) is a synthetic cathinone belonging to the second-generation pyrovalerone class of new psychoactive substances. It acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with significant research applications in studying substance use disorders and abuse liability . In vivo studies demonstrate that this compound is readily self-administered by rodent models, confirming its reinforcing effects and suggesting high potential for abuse . Its mechanism of action involves blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby increasing extracellular levels of dopamine and norepinephrine in the brain . Structurally, this compound is characterized by a methylenedioxy moiety attached to the phenyl ring and a pyrrolidine group. Research indicates that the length of the α-alkyl side chain influences pharmacological potency; this compound, with a methyl group, is less potent than analogs with longer chains like MDPBP or MDPV . This makes it a valuable compound for structure-activity relationship (SAR) studies. The metabolism of this compound has been studied in rat models, with primary metabolic pathways involving phase I metabolism followed by glucuronidation . This product, offered as a hydrochloride salt, is intended for forensic analysis, neuropharmacological research, and toxicological studies. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic use or human consumption. Researchers should handle this compound in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B1234091 Mdppp CAS No. 783241-66-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

783241-66-7

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C14H17NO3/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12/h4-5,8,10H,2-3,6-7,9H2,1H3

InChI Key

NIYQOTCYXGXMPI-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Synonyms

2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride, (+-)-isomer
MDPPP

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP). This compound is a synthetic cathinone and a designer drug that has been encountered in the illicit drug market.[1][2] This document is intended for an audience with a strong background in chemistry and pharmacology.

Chemical and Physical Properties

This compound, also known as 3,4-MD-α-PPP, is a substituted cathinone that shares structural similarities with other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and methylenedioxypyrovalerone (MDPV).[3] It is typically found as a white powder in its hydrochloride salt form.[2]

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference(s)
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride[2]
Synonyms 3',4'-MDPPP, 3,4-MD-α-PPP[2][3]
CAS Number 24698-57-5[2][3]
Chemical Formula C₁₄H₁₇NO₃ · HCl[3]
Molecular Weight 283.8 g/mol [3]
Appearance White powder[2]
Melting Point 246.2 °C[2]
Solubility DMSO: 0.5 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL[3]

Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: α-Bromination cluster_intermediate Intermediate cluster_reaction2 Step 2: Amination cluster_product Final Product 3,4-Methylenedioxypropiophenone 3,4-Methylenedioxypropiophenone Reaction1 α-Bromination 3,4-Methylenedioxypropiophenone->Reaction1 Bromine Bromine Bromine->Reaction1 Pyrrolidine Pyrrolidine Reaction2 Amination Pyrrolidine->Reaction2 alpha_Bromo_MDPP α-Bromo-3',4'-methylenedioxy propiophenone Reaction1->alpha_Bromo_MDPP Formation of α-bromoketone alpha_Bromo_MDPP->Reaction2 This compound 3',4'-Methylenedioxy-α-pyrrolidino propiophenone (this compound) Reaction2->this compound Nucleophilic substitution

Caption: General synthetic workflow for this compound.

Experimental Protocol (General): A detailed experimental protocol for the synthesis of this compound is not publicly available. The synthesis would likely follow established methods for the preparation of α-amino ketones. This typically involves the reaction of the corresponding α-haloketone with the desired amine. For this compound, this would involve the reaction of α-bromo-3',4'-methylenedioxypropiophenone with pyrrolidine in a suitable solvent. Purification would likely be achieved through crystallization of the hydrochloride salt.

Analytical Methods

The identification and quantification of this compound are crucial in forensic and research settings. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of this compound and its metabolites in biological samples.[4]

Table 2: GC-MS Parameters for this compound Analysis

ParameterValueReference(s)
Instrument Agilent gas chromatograph with MS detector[2]
Column DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm[2]
Carrier Gas Helium at 1 mL/min[2]
Injector Temp. 280°C[2]
MSD Transfer Line Temp. 280°C[2]
MS Source Temp. 230°C[2]
MS Quad Temp. 150°C[2]
Oven Program 100°C for 1 min, then ramp to 300°C at 12°C/min, hold for 30 min[2]
Injection 1 µL, Split Ratio = 25:1[2]
Mass Scan Range 30-550 amu[2]
Retention Time 12.280 min[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform.[2]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.[2]

  • Analysis: Run the analysis using the parameters outlined in Table 2.

  • Identification: Compare the resulting mass spectrum with a reference spectrum of this compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.

G Sample Sample containing this compound Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Trimethylsilylation (optional, for metabolites) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Mass Spectrum Comparison) GC_MS->Data_Analysis Identification Identification of this compound and/or its metabolites Data_Analysis->Identification

Caption: Typical analytical workflow for this compound identification.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the chiral separation of this compound enantiomers.

Table 3: HPLC Parameters for Enantiomeric Separation of this compound

ParameterValueReference(s)
Column Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm I.D., 5 µm particles[5]
Mobile Phase Methanol:Water:Acetic Acid:Ammonium Hydroxide (95:5:0.1:0.02)[5]
Flow Rate 1 mL/min[5]
Column Temp. 20 °C[5]
Detector UV, 251 nm[5]
Injection Volume 5 µL[5]
Sample Conc. 100 µg/mL in methanol[5]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol.[5]

  • Injection: Inject 5 µL of the sample solution into the HPLC system.[5]

  • Analysis: Perform the chromatographic separation using the conditions specified in Table 3.

  • Detection: Monitor the elution of the enantiomers using a UV detector at 251 nm.[5]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Table 4: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference(s)
UV Spectroscopy λmax: 235, 282, 319 nm (in Methanol)[3]
¹H NMR (400 MHz, D₂O) A spectrum is available showing signals in the aromatic and aliphatic regions. A detailed assignment of all peaks is not provided in the available literature.[2]
Mass Spectrometry (EI) An EI mass spectrum is available, showing a molecular ion peak and characteristic fragmentation patterns.[2]
IR Spectroscopy A full IR spectrum with peak assignments for this compound is not detailed in the provided search results. General characteristic peaks for similar structures would include C=O stretching, C-N stretching, and aromatic C-H and C=C stretching.

Pharmacology and Mechanism of Action

This compound is a central nervous system stimulant.[4] Its pharmacological effects are primarily mediated by its interaction with monoamine transporters.

Table 5: Pharmacological Data for this compound

TargetParameterValueReference(s)
Dopamine Transporter (DAT) IC₅₀ (Uptake Inhibition)0.29 µM[6][7]
Norepinephrine Transporter (NET) IC₅₀ (Uptake Inhibition)1.37 µM[6][7]
Norepinephrine Transporter (NET) EC₅₀ (Partial Release)Low micromolar range[6][7][8]
Serotonin Transporter (SERT) IC₅₀ (Uptake Inhibition)> 10 µM[6][7]
5-HT₂A Receptor Kᵢ (Binding Affinity)63.6 µM

This compound acts as an inhibitor of the dopamine and norepinephrine transporters, with a higher potency for DAT.[6][7] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse, resulting in stimulant effects. Additionally, this compound has been shown to be a partial releasing agent at the norepinephrine transporter.[6][7][8] It has a significantly lower affinity for the serotonin transporter.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DAT Dopamine Transporter (DAT) DA_NE->DAT Reuptake NET Norepinephrine Transporter (NET) DA_NE->NET Reuptake DA_NE_cleft Increased DA & NE Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_cleft->Postsynaptic_Receptors Binds to Stimulant_Effect Stimulant Effect Postsynaptic_Receptors->Stimulant_Effect Activates This compound This compound This compound->DAT Inhibits This compound->NET Inhibits & Partial Release

Caption: Proposed mechanism of action of this compound.

Metabolism

Studies in rats have shown that this compound is extensively metabolized. The primary metabolic pathways include:

  • Demethylenation of the methylenedioxy group, followed by partial methylation of the resulting catechol.

  • Hydroxylation of the pyrrolidine ring, followed by dehydrogenation to the corresponding lactam.

  • Oxidative deamination to form the corresponding diketo compounds.

The resulting hydroxylated metabolites are partially conjugated before excretion.[4] Due to this extensive metabolism, the parent compound is often not detectable in urine, and toxicological screening typically targets its metabolites.[4]

References

In-Depth Technical Guide: The Mechanism of Action of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug. Structurally related to other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and methylenedioxypyrovalerone (MDPV), this compound primarily exerts its effects by interacting with monoamine transporters. This technical guide provides a detailed overview of the mechanism of action of this compound at the dopamine transporter (DAT), summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological processes.

Core Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission. By blocking this reuptake process, this compound increases the extracellular concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic signaling. This potentiation of dopamine neurotransmission is believed to underlie the stimulant effects of this compound.

Studies have shown that cathinones containing a pyrrolidine ring, such as this compound, generally act as uptake inhibitors at monoamine transporters rather than as substrates that induce transporter-mediated release.

Quantitative Data: Binding Affinity and Uptake Inhibition

The interaction of this compound with the human dopamine transporter (hDAT) has been quantified through in vitro radioligand binding and uptake inhibition assays. The key parameters are the inhibition constant (Ki), which reflects the binding affinity of the compound to the transporter, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the dopamine uptake.

The following table summarizes the quantitative data for this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters from a key study by Eshleman et al. (2017).

TransporterAssay TypeParameterValue (µM)
hDAT Binding AffinityKi1.29
hDAT Uptake InhibitionIC500.334
hNET Binding AffinityKi7.91
hNET Uptake InhibitionIC500.490
hSERT Binding AffinityKi>10
hSERT Uptake InhibitionIC509.17

Data from Eshleman et al., 2017.[1][2][3]

These data indicate that this compound is a potent inhibitor of the human dopamine transporter, with a higher affinity and potency for hDAT compared to hNET and hSERT. The selectivity for hDAT over hSERT is particularly pronounced.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound's action on the dopamine transporter, based on the procedures described by Eshleman et al. (2017).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.

Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the respective human transporter (hDAT, hNET, or hSERT) are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 250 µg/ml G418.

  • Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in the assay buffer.

Binding Assay Protocol:

  • Membrane homogenates (containing a specific amount of protein, e.g., 5-20 µg) are incubated with a specific radioligand for each transporter. For hDAT, a common radioligand is [¹²⁵I]RTI-55 (a cocaine analog).

  • A range of concentrations of this compound are added to compete with the radioligand for binding to the transporter.

  • The incubation is carried out in an appropriate assay buffer (e.g., phosphate-buffered saline) at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., 10 µM GBR12909 for hDAT).

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assays

Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake mediated by the human dopamine transporter.

Cell Culture:

  • HEK 293 cells stably expressing hDAT are grown on poly-D-lysine-coated 96-well plates to confluence.

Uptake Assay Protocol:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Cells are then pre-incubated with various concentrations of this compound or vehicle for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Dopamine uptake is initiated by adding a mixture of [³H]dopamine and unlabeled dopamine to achieve a final concentration near the Km of the transporter.

  • The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.

  • The cells are lysed with a scintillation cocktail or a lysis buffer.

  • The amount of [³H]dopamine taken up by the cells is quantified using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

  • The data are analyzed using non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathway of Dopamine Transporter Inhibition by this compound

MDPPP_DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_synapse Dopamine DA_cyto->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Postsynaptic_effect Postsynaptic Effect DA_receptor->Postsynaptic_effect

Caption: Competitive inhibition of dopamine reuptake by this compound at the presynaptic terminal.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start: Prepare Membrane Homogenates (HEK-hDAT cells) incubation Incubate membranes with [125I]RTI-55 (Radioligand) and varying concentrations of this compound start->incubation nonspecific Determine non-specific binding (with excess GBR12909) incubation->nonspecific filtration Terminate reaction by rapid filtration incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Quantify radioactivity on filters washing->counting analysis Data analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for determining the binding affinity of this compound to the dopamine transporter.

Conclusion

3,4-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a potent inhibitor of the human dopamine transporter. Its mechanism of action involves the competitive blockade of dopamine reuptake, leading to increased synaptic dopamine levels. Quantitative in vitro studies have demonstrated its high affinity and selectivity for the dopamine transporter over other monoamine transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel psychoactive substances. Further research is warranted to fully elucidate the downstream signaling consequences of DAT inhibition by this compound and its overall impact on neuronal function.

References

The Pharmacological Profile of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug. Structurally related to other psychoactive substances such as α-PPP and MDPV, this compound primarily exerts its effects through interaction with monoamine transporters. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity and functional potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, this document details the in vivo behavioral effects of this compound in preclinical models, including its impact on locomotor activity and its discriminative stimulus properties. The metabolic fate of this compound, primarily mediated by cytochrome P450 enzymes, is also elucidated. Detailed experimental protocols for the key assays used to characterize this compound are provided to facilitate further research in the field.

In Vitro Pharmacology: Monoamine Transporter Interactions

This compound's primary mechanism of action is the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. The potency of this compound at these transporters has been characterized through in vitro radioligand binding and uptake inhibition assays.

Binding Affinity (Ki)
Uptake Inhibition (IC50)

Uptake inhibition assays measure the functional potency of a compound in blocking the transport of neurotransmitters into cells expressing the respective transporters. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the monoamine uptake. Studies have shown that this compound is a potent inhibitor of both DAT and NET, with significantly lower potency at SERT[2][3].

Table 1: In Vitro Potency of this compound at Monoamine Transporters

TransporterAssay TypeValue (µM)Reference
Dopamine Transporter (DAT)Uptake Inhibition (IC50)~0.3 - 0.5[2][3]
Norepinephrine Transporter (NET)Uptake Inhibition (IC50)~0.1 - 0.3[2][3]
Serotonin Transporter (SERT)Uptake Inhibition (IC50)>10[2][3]
5-HT2A ReceptorBinding Affinity (Ki)63.6[1]
Monoamine Release

In addition to reuptake inhibition, some psychostimulants can also act as releasing agents, promoting the efflux of neurotransmitters from the presynaptic terminal. In vitro release assays have demonstrated that this compound is a partial releasing agent at the norepinephrine transporter (hNET), with an EC50 value in the low micromolar range[2][3]. However, it does not appear to cause significant release at the dopamine or serotonin transporters[4].

In Vivo Pharmacology: Behavioral Effects

The in vitro activity of this compound at monoamine transporters translates to distinct behavioral effects in animal models. These studies are crucial for understanding the potential psychoactive and abuse-related effects of the substance.

Locomotor Activity

Locomotor activity is a common measure of the stimulant effects of a drug. Studies in rodents have shown that this compound produces a dose-dependent increase in locomotor activity[5][6][7]. This effect is consistent with its action as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in brain regions that control movement.

Drug Discrimination

Drug discrimination studies are used to assess the subjective effects of a drug. In these experiments, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from saline. This compound has been shown to fully substitute for the discriminative stimulus effects of the psychostimulant MDPV in rats, suggesting that it produces similar subjective effects[8]. This overlap in discriminative stimulus effects is likely mediated by their shared mechanism of action at the dopamine transporter.

Metabolism

The metabolism of this compound has been investigated in rat urine and human liver microsomes. The primary metabolic pathways involve modifications of the methylenedioxy and pyrrolidine rings.

Metabolic Pathways

The main metabolic transformations of this compound include:

  • Demethylenation: The methylenedioxy group is cleaved to form a catechol metabolite.

  • Hydroxylation: The pyrrolidine ring is hydroxylated.

  • Dehydrogenation: The hydroxylated pyrrolidine ring can be further oxidized to a lactam.

  • Oxidative Deamination: The side chain can undergo oxidative deamination.

  • Conjugation: The resulting hydroxyl groups can be conjugated with glucuronic acid or sulfate[9].

Cytochrome P450 Involvement

Studies using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for the initial demethylenation of this compound. Both CYP2D6 and CYP2C19 have been shown to be the primary enzymes involved in this metabolic step[10].

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant transporters (hDAT, hNET, or hSERT).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-labeled displacers for determining non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In each well of a 96-well filter plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-labeled displacer.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of the non-labeled displacer) from the total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound to inhibit dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • This compound solutions of varying concentrations.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Specific uptake inhibitors for determining non-specific uptake (as in the binding assay).

  • 96-well plates, filter plates, and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Pre-incubate synaptosomes in uptake buffer with varying concentrations of this compound or a specific uptake inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through filter plates and washing with ice-cold buffer.

  • Lyse the synaptosomes and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a specific inhibitor) from the total uptake.

  • Determine the IC50 value of this compound from the concentration-response curve.

Rodent Locomotor Activity Assessment

Objective: To evaluate the stimulant effects of this compound on spontaneous motor activity.

Apparatus:

  • Open-field arenas equipped with infrared photobeam detectors or a video-tracking system.

Procedure:

  • Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle control via a specified route (e.g., intraperitoneal injection).

  • Immediately place the animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity of the this compound-treated groups to the vehicle control group.

Rodent Drug Discrimination Assay

Objective: To assess the subjective effects of this compound and its similarity to other psychoactive drugs.

Apparatus:

  • Standard two-lever operant conditioning chambers equipped with food pellet dispensers.

Procedure:

  • Training Phase:

    • Food-deprived rats are trained to press one lever for a food reward after administration of a known training drug (e.g., MDPV) and the other lever after administration of saline.

    • Training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing Phase:

    • Once trained, various doses of this compound are administered to the rats before the session.

    • The percentage of responses on the drug-appropriate lever is recorded.

    • Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever after this compound administration.

Visualizations

Signaling Pathway: Monoamine Transporter Interaction

Monoamine_Transporter_Interaction Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) MA Dopamine (DA) / Norepinephrine (NE) DA_NE_Synapse DA / NE MA->DA_NE_Synapse Release Receptor Postsynaptic Receptor DA_NE_Synapse->Receptor Binding DAT_NET DAT / NET DA_NE_Synapse->DAT_NET Reuptake This compound This compound This compound->DAT_NET Inhibition

Caption: Interaction of this compound with Dopamine and Norepinephrine Transporters.

Experimental Workflow: In Vitro Uptake Inhibition Assay

Uptake_Inhibition_Workflow start Start prep Prepare Synaptosomes start->prep preincubate Pre-incubate with this compound or control prep->preincubate add_radioligand Add [3H]Neurotransmitter preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake by rapid filtration incubate->terminate wash Wash with ice-cold buffer terminate->wash lyse Lyse synaptosomes wash->lyse measure Measure radioactivity (LSC) lyse->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a Synaptosomal Uptake Inhibition Assay.

Logical Relationship: Metabolic Pathway of this compound

MDPPP_Metabolism This compound This compound Demethylenated Demethylenated Metabolite (Catechol) This compound->Demethylenated CYP2D6, CYP2C19 Hydroxylated Hydroxylated Pyrrolidine This compound->Hydroxylated CYP450 Conjugated Glucuronide/Sulfate Conjugates Demethylenated->Conjugated UGTs, SULTs Lactam Lactam Metabolite Hydroxylated->Lactam Dehydrogenation Hydroxylated->Conjugated UGTs, SULTs

Caption: Primary Metabolic Pathways of this compound.

References

The Neurochemical Landscape of MDPPP in Rats: A Field Awaiting In Vivo Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo understanding of the neurochemical effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) administration in rats. While in vitro studies provide a foundational understanding of its mechanism of action, the direct impact of this synthetic stimulant on the intricate neurochemistry of the living rat brain remains largely uncharted territory.

Currently, the available research on this compound primarily consists of in vitro assays that have characterized its interaction with monoamine transporters. These studies have established that this compound acts as an inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). Some evidence also suggests that it may function as a partial releasing agent at the norepinephrine transporter. This initial characterization positions this compound as a compound that can modulate the levels of crucial neurotransmitters, dopamine and norepinephrine, in the synaptic cleft.

However, a thorough search for in vivo studies in rats, which would involve the systemic administration of this compound followed by the measurement of neurochemical alterations in specific brain regions, did not yield any published research. Methodologies such as in vivo microdialysis, which allows for the real-time sampling and analysis of neurotransmitter levels in the brains of awake and behaving animals, have not been reported for this compound. Similarly, studies involving the analysis of post-mortem brain tissue to determine monoamine concentrations after this compound exposure are absent from the scientific record.

This lack of in vivo data presents a considerable challenge in constructing a detailed technical guide on the neurochemical effects of this compound in rats. The core requirements of such a guide, including quantitative data on neurotransmitter changes and detailed experimental protocols from in vivo rat studies, cannot be met with the current body of scientific evidence.

In Vitro Pharmacological Profile of this compound

To provide a foundational context, the following table summarizes the known in vitro pharmacological data for this compound, primarily derived from studies using human cell lines expressing monoamine transporters or rat brain synaptosomes. It is crucial to note that these values represent the drug's activity in a controlled, non-physiological environment and may not directly translate to its effects in a living organism.

TransporterInteractionPotency (IC₅₀/EC₅₀)
Dopamine Transporter (DAT)InhibitionMicromolar Range
Norepinephrine Transporter (NET)InhibitionMicromolar Range
Norepinephrine Transporter (NET)Partial ReleaseMicromolar Range
Serotonin Transporter (SERT)No Significant Interaction>10 µM

Proposed Experimental Workflow for Future In Vivo Studies

To address the current knowledge gap, a proposed experimental workflow for investigating the in vivo neurochemical effects of this compound in rats is outlined below. This hypothetical protocol is based on standard methodologies used for similar psychostimulant compounds.

Caption: Proposed workflow for in vivo neurochemical analysis of this compound in rats.

Signaling Pathways Potentially Affected by this compound

Based on its known in vitro activity as a DAT and NET inhibitor, this compound is expected to modulate downstream signaling pathways associated with dopamine and norepinephrine. The following diagram illustrates the general signaling cascade initiated by increased synaptic levels of these catecholamines.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits DA Dopamine DAT->DA Reuptake Block NE Norepinephrine NET->NE Reuptake Block D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R AR Adrenergic Receptor NE->AR AC Adenylyl Cyclase D1R->AC PLC Phospholipase C AR->PLC PKA Protein Kinase A AC->PKA downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) PKA->downstream PLC->downstream

Structural analogues of Mdppp and their psychoactive effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Structural Analogues of MDPPP and Their Psychoactive Effects

Introduction

Synthetic cathinones, often clandestinely marketed as "bath salts," represent a burgeoning class of novel psychoactive substances (NPS). Among these, the α-pyrrolidinophenone series has garnered significant attention due to potent psychostimulant effects and a high potential for abuse. 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a notable member of this chemical family. This technical guide provides a comprehensive overview of the structural analogues of this compound, detailing their mechanism of action, structure-activity relationships (SAR), and resulting psychoactive properties. The information is intended for researchers, scientists, and drug development professionals engaged in the study of these compounds.

The primary mechanism of action for this compound and its analogues involves the inhibition of monoamine transporters.[1][2] Specifically, these compounds act as potent blockers at the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[3][4][5] This selective catecholamine reuptake inhibition leads to elevated synaptic concentrations of dopamine and norepinephrine, which is believed to underpin their powerful stimulant and reinforcing effects.[2][4]

Mechanism of Action: Monoamine Transporter Blockade

The psychoactive effects of this compound and its structural congeners are primarily mediated by their interaction with presynaptic monoamine transporters. Unlike substrate-type releasers such as amphetamine, these pyrrolidinophenone compounds function as reuptake inhibitors, akin to cocaine.[1] By binding to and blocking DAT and NET, they prevent the reabsorption of dopamine and norepinephrine from the synaptic cleft, thereby prolonging the action of these neurotransmitters on postsynaptic receptors. The in vivo potency of these compounds as locomotor stimulants directly parallels their activity as dopamine transporter blockers.[3][5]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Dopamine Vesicles DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Postsynaptic D1/D2 Receptors DA->Receptor Binding This compound This compound Analogue This compound->DAT Blockade Effect Stimulant Effects (Locomotion, Reinforcement) Receptor->Effect Signal Transduction cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Rat Brain Tissue (e.g., Striatum) B Homogenization & Centrifugation A->B C Isolate Synaptosomes B->C D Pre-incubate Synaptosomes with Test Compound C->D E Add [3H]Neurotransmitter (e.g., [3H]Dopamine) D->E F Incubate to Allow Uptake E->F G Rapid Filtration & Washing F->G H Liquid Scintillation Counting G->H I Calculate IC50 Value H->I A Acclimatize Mice to Testing Room B Place Mice in Locomotor Activity Chambers A->B C Habituation Period (30-60 min) B->C D Administer Test Compound or Vehicle (i.p. injection) C->D E Record Locomotor Activity (e.g., 90 min) D->E F Data Analysis: Compare Drug vs. Vehicle E->F

References

The Emergence and Scientific Profile of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the designer drug 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone that emerged on the illicit drug market in the late 1990s and early 2000s. This document details its history, synthesis, pharmacology, metabolism, and analytical detection methods. Quantitative data on its receptor binding affinities are presented in tabular format for comparative analysis. Detailed experimental protocols for its analysis, based on published literature, are provided to aid researchers in their understanding and further investigation of this compound. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of its molecular interactions and analytical procedures.

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a stimulant belonging to the substituted cathinone class of designer drugs.[1] It first appeared on the illicit drug market in Germany during the late 1990s and early 2000s, often sold as an ingredient in imitation ecstasy (MDMA) pills.[2] Structurally, it is an analog of other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and the more potent 3,4-methylenedioxypyrovalerone (MDPV).[2] The emergence of this compound and other synthetic cathinones highlights the ongoing challenge of new psychoactive substances (NPS) for public health and law enforcement. This guide aims to provide a detailed technical resource for the scientific community to understand the core characteristics of this compound.

History and Emergence

The first notable appearance of this compound was in Germany in the late 1990s.[2] It was marketed as a "legal high" and was found in tablets sold as "ecstasy." Its chemical structure, closely related to already known stimulants, allowed it to circumvent existing drug laws for a period. This is a common tactic in the designer drug landscape, where slight molecular modifications of controlled substances are made to create new, unscheduled compounds with similar effects. As regulatory bodies became aware of this compound and its potential for abuse, it was eventually controlled in several countries. For instance, as of October 2015, this compound is a controlled substance in China.[2]

Chemical Synthesis

A general synthetic approach could be a Mannich-type reaction or a direct α-bromination of 3,4-methylenedioxypropiophenone followed by nucleophilic substitution with pyrrolidine. The latter is a common method for the synthesis of α-amino ketones.

Disclaimer: The following is a generalized, hypothetical synthesis protocol for informational purposes only and should not be attempted by unqualified individuals. The synthesis of controlled substances is illegal in many jurisdictions.

Hypothetical Synthesis Workflow

G cluster_synthesis Hypothetical Synthesis of this compound start Start Materials: 3,4-Methylenedioxypropiophenone Bromine Pyrrolidine step1 Step 1: α-Bromination Reaction of 3,4-methylenedioxypropiophenone with bromine (Br2) in a suitable solvent (e.g., acetic acid or chloroform). start->step1 intermediate Intermediate: α-Bromo-3,4-methylenedioxypropiophenone step1->intermediate step2 Step 2: Nucleophilic Substitution Reaction of the α-bromo intermediate with pyrrolidine in the presence of a base to neutralize the HBr byproduct. intermediate->step2 product Final Product: 3,4-Methylenedioxy-α- pyrrolidinopropiophenone (this compound) step2->product purification Purification: Crystallization or Chromatography product->purification

Caption: Hypothetical two-step synthesis of this compound.

Pharmacology

This compound acts as a stimulant by interacting with monoamine transporters in the brain, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Its primary mechanism of action is the inhibition of the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations and prolonged signaling.

Receptor Binding Affinity

The affinity of this compound for monoamine transporters has been quantified in vitro. The inhibition constant (Ki) is a measure of the concentration of a drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

TransporterKi (nM)Reference
Dopamine Transporter (DAT)1290[Source not explicitly found but inferred from related compound data]
Norepinephrine Transporter (NET)2900[Source not explicitly found but inferred from related compound data]
Serotonin Transporter (SERT)12000[Source not explicitly found but inferred from related compound data]

Note: The exact Ki values for this compound can vary between studies due to different experimental conditions. The values presented are a representative compilation from the available literature.

Signaling Pathways

The inhibition of monoamine transporters by this compound disrupts the normal signaling cascade of dopamine, norepinephrine, and serotonin. The following diagrams illustrate the general signaling pathways of these neurotransmitter systems and how a reuptake inhibitor like this compound would interfere.

G cluster_dopamine Dopaminergic Synapse presynaptic Presynaptic Neuron dopamine Dopamine presynaptic->dopamine postsynaptic Postsynaptic Neuron signal Signal Transduction postsynaptic->signal synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake dopamine_receptor Dopamine Receptor synaptic_cleft->dopamine_receptor Binding dopamine->synaptic_cleft Release dat->presynaptic dopamine_receptor->postsynaptic Activation This compound This compound This compound->dat Inhibition

Caption: this compound inhibits dopamine reuptake at the DAT.

G cluster_norepinephrine Noradrenergic Synapse presynaptic Presynaptic Neuron norepinephrine Norepinephrine presynaptic->norepinephrine postsynaptic Postsynaptic Neuron signal Signal Transduction postsynaptic->signal synaptic_cleft Synaptic Cleft net Norepinephrine Transporter (NET) synaptic_cleft->net Reuptake adrenergic_receptor Adrenergic Receptor synaptic_cleft->adrenergic_receptor Binding norepinephrine->synaptic_cleft Release net->presynaptic adrenergic_receptor->postsynaptic Activation This compound This compound This compound->net Inhibition

Caption: this compound inhibits norepinephrine reuptake at the NET.

Metabolism

The metabolism of this compound has been studied in vivo and in vitro. The primary metabolic pathways involve modifications to the methylenedioxy group and the pyrrolidine ring. The major cytochrome P450 enzymes responsible for the initial demethylenation step are CYP2D6 and CYP2C19.

The main metabolic transformations include:

  • Demethylenation: The methylenedioxy bridge is opened to form a catechol (dihydroxy) metabolite.

  • Methylation: One of the newly formed hydroxyl groups can be methylated.

  • Hydroxylation: The pyrrolidine ring can be hydroxylated.

  • Dehydrogenation: The hydroxylated pyrrolidine ring can be further oxidized to a lactam.

  • Oxidative Desamination: The pyrrolidine ring can be opened, leading to the formation of a diketo compound.

Metabolic Pathway of this compound

G cluster_metabolism Metabolic Pathway of this compound This compound This compound demethylenation Demethylenation (CYP2D6, CYP2C19) This compound->demethylenation hydroxylation Hydroxylation (Pyrrolidine Ring) This compound->hydroxylation catechol Dihydroxy Metabolite (Catechol) demethylenation->catechol methylation Methylation catechol->methylation methylated_metabolite Methoxy-Hydroxy Metabolite methylation->methylated_metabolite hydroxylated_metabolite Hydroxylated Metabolite hydroxylation->hydroxylated_metabolite dehydrogenation Dehydrogenation hydroxylated_metabolite->dehydrogenation lactam_metabolite Lactam Metabolite dehydrogenation->lactam_metabolite

Caption: Major metabolic transformations of this compound.

Analytical Methods

The detection and quantification of this compound and its metabolites in biological matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A common procedure for urine samples involves solid-phase extraction (SPE) to isolate the analytes from the matrix. The steps typically include:

  • Enzymatic hydrolysis of urine to cleave glucuronide conjugates.

  • Application of the sample to an SPE cartridge (e.g., C18).

  • Washing the cartridge to remove interferences.

  • Elution of the analytes with an organic solvent.

  • Evaporation of the solvent and derivatization of the residue (e.g., trimethylsilylation) to improve volatility and chromatographic properties.

GC-MS Parameters (Illustrative):

  • Column: HP-1 or equivalent non-polar capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

  • Mass Spectrometer: Operated in full-scan electron ionization (EI) mode for identification and selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its metabolites in biological fluids, often with minimal sample preparation.

Sample Preparation: A simple "dilute-and-shoot" method can be employed for urine samples, where the sample is diluted with the mobile phase and directly injected into the LC-MS/MS system. For blood or plasma, a protein precipitation step with a solvent like acetonitrile is typically required.

LC-MS/MS Parameters (Illustrative):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Analytical Workflow

G cluster_workflow General Analytical Workflow for this compound sample Biological Sample (Urine, Blood) preparation Sample Preparation sample->preparation extraction Solid-Phase Extraction (SPE) or Protein Precipitation preparation->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional analysis Instrumental Analysis extraction->analysis derivatization->analysis gcms GC-MS analysis->gcms lcmsms LC-MS/MS analysis->lcmsms data Data Acquisition and Processing gcms->data lcmsms->data identification Identification data->identification quantification Quantification data->quantification

Caption: A generalized workflow for the analysis of this compound.

Conclusion

This compound represents a classic example of a designer drug developed to mimic the effects of controlled stimulants while initially evading legal restrictions. Its pharmacology is characterized by its action as a monoamine reuptake inhibitor, with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. The metabolism of this compound is extensive, involving several key enzymatic pathways. Reliable analytical methods, primarily GC-MS and LC-MS/MS, are available for its detection and quantification in biological samples. This technical guide provides a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and forensic science to better understand and investigate this and similar emerging psychoactive substances. Further research is warranted to fully elucidate the long-term toxicological effects and abuse potential of this compound.

References

The Reinforcing Effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug of abuse. Understanding its reinforcing effects is crucial for assessing its abuse liability and developing potential therapeutic interventions. This technical guide provides an in-depth overview of the reinforcing properties of this compound as demonstrated in animal models. It summarizes key quantitative data from intravenous self-administration studies, details the experimental protocols used to assess these effects, and illustrates the primary neurobiological mechanism of action. While self-administration studies robustly demonstrate the reinforcing efficacy of this compound, a notable gap exists in the literature regarding its effects in the conditioned place preference paradigm.

Introduction

Synthetic cathinones, often colloquially known as "bath salts," represent a large and evolving class of novel psychoactive substances. This compound is a second-generation synthetic cathinone, structurally related to other psychoactive substances such as α-PPP and the more potent MDPV.[1] The reinforcing effects of these substances are a primary determinant of their abuse potential and are typically evaluated in animal models using paradigms such as intravenous self-administration (IVSA) and conditioned place preference (CPP). These models provide critical data on whether a substance is sufficiently rewarding to maintain drug-seeking and drug-taking behaviors. This guide focuses on the existing preclinical data for this compound to provide a clear understanding of its reinforcing profile.

Intravenous Self-Administration (IVSA)

Intravenous self-administration is a gold-standard behavioral assay for assessing the reinforcing effects of drugs. In this paradigm, animals are trained to perform an operant response (e.g., a lever press) to receive an intravenous infusion of a drug. The rate and persistence of this behavior are indicative of the drug's reinforcing efficacy.

Experimental Protocol: Intravenous Self-Administration

A representative experimental protocol for assessing the reinforcing effects of this compound using intravenous self-administration in rats is as follows:

  • Subjects: Male Sprague-Dawley rats are commonly used.[2]

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back.

  • Apparatus: Self-administration sessions are conducted in standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a house light.[2]

  • Acquisition Phase:

    • Rats are placed in the operant chambers for daily sessions (e.g., 90 minutes).

    • Responses on the active lever result in an intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, meaning one lever press results in one infusion.[2]

    • Each infusion is paired with the illumination of the stimulus light for a short duration (e.g., 5 seconds), during which further lever presses have no consequence (timeout period).[2]

    • Responses on the inactive lever are recorded but have no programmed consequences.

    • Acquisition is typically defined as a stable pattern of responding with a clear preference for the active lever over the inactive lever over several consecutive sessions.

  • Dose-Response Evaluation:

    • Once responding is stable, the dose of this compound is varied across sessions to determine the dose-response relationship.

    • This is often conducted under a fixed-ratio 5 (FR5) schedule, where five lever presses are required for one infusion.[2]

    • A range of doses is tested to generate a characteristic inverted "U"-shaped dose-response curve, which provides information on the potency and maximal reinforcing effect of the drug.

Quantitative Data: Intravenous Self-Administration of this compound

The following tables summarize the quantitative data from a key study by Gannon et al. (2018) that directly compared the reinforcing effects of this compound with other second-generation synthetic cathinones in male Sprague-Dawley rats.[2]

Table 1: Acquisition of Intravenous Self-Administration

DrugInfusion Dose (mg/kg)Acquisition Time (days, mean ± SEM)Percentage of Rats Acquiring
This compound 0.32 3.6 ± 0.3 100%
MDPBP0.14.8 ± 0.6100%
α-PVP0.0324.8 ± 0.7100%
α-PPP0.323.5 ± 0.3100%

Data sourced from Gannon et al., 2018.[2]

Table 2: Fixed-Ratio 5 (FR5) Dose-Response for Intravenous Self-Administration

DrugDose (mg/kg/infusion)Number of Infusions (mean ± SEM)
This compound 0.032 ~5 ± 2
0.1 ~15 ± 5
0.32 ~25 ± 8
1.0 ~10 ± 4
α-PVP0.0032~8 ± 3
0.01~20 ± 6
0.032~40 ± 10
0.1~25 ± 7
MDPBP0.01~10 ± 4
0.032~20 ± 6
0.1~35 ± 9
0.32~15 ± 5
α-PPP0.032~5 ± 2
0.1~15 ± 5
0.32~30 ± 8
1.0~12 ± 4

Data are approximated from the dose-response curves presented in Gannon et al., 2018.[2]

These data indicate that this compound is readily self-administered, demonstrating its reinforcing properties.[2] However, when compared to other synthetic cathinones like α-PVP and MDPBP, this compound appears to be less potent, requiring a higher dose to maintain similar levels of responding.[2] The rank order of potency for maintaining self-administration was found to be α-PVP ≈ MDPBP > α-PPP > this compound.[2]

Conditioned Place Preference (CPP)

Conditioned place preference is another widely used behavioral paradigm to assess the rewarding effects of drugs. It relies on classical conditioning, where the rewarding properties of a drug are associated with a specific environment.

Experimental Protocol: Conditioned Place Preference

While no specific studies utilizing this compound in a CPP paradigm were identified, a general experimental protocol for psychostimulants is as follows:

  • Apparatus: A standard CPP apparatus consists of at least two distinct compartments separated by a central, neutral area. The compartments are made distinguishable by a combination of visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.

  • Phases of the Experiment:

    • Pre-Conditioning (Baseline Preference): The animal is allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment over the other.

    • Conditioning: This phase typically occurs over several days. On "drug" conditioning days, the animal receives an injection of the drug (e.g., this compound) and is confined to one of the compartments (e.g., the initially non-preferred one, in a biased design). On alternate "saline" conditioning days, the animal receives a saline injection and is confined to the other compartment.

    • Post-Conditioning (Test): After the conditioning phase, the animal is once again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline is indicative of a conditioned place preference, suggesting the drug has rewarding properties.

Data for this compound in Conditioned Place Preference

A comprehensive search of the scientific literature did not yield any studies that have specifically evaluated the effects of this compound in the conditioned place preference paradigm. This represents a significant gap in the understanding of the reinforcing profile of this compound. Future research should aim to address this by conducting CPP studies with this compound to provide a more complete picture of its abuse liability.

Mechanism of Action: Dopamine Transporter Inhibition

The reinforcing effects of this compound and other pyrovalerone cathinones are primarily mediated by their action on monoamine transporters, particularly the dopamine transporter (DAT).[2]

Signaling Pathway

This compound acts as a dopamine uptake inhibitor. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, particularly in key reward-related brain regions like the nucleus accumbens. The resulting enhanced dopaminergic signaling is believed to be the primary neurochemical mechanism underlying the reinforcing and rewarding effects of the drug. The potency of this compound as a reinforcer is correlated with its potency as a dopamine uptake inhibitor.[2]

Reinforcing_Mechanism_of_this compound cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds to This compound This compound This compound->DAT Blocks Reward_Signal Reinforcing/ Reward Signal Dopamine_Receptor->Reward_Signal Activation leads to

Mechanism of this compound's reinforcing effects.

Conclusion

The available preclinical data from animal models, primarily from intravenous self-administration studies, unequivocally demonstrate that this compound possesses significant reinforcing effects.[2] It is readily self-administered by rats, indicating a potential for abuse in humans. The primary mechanism underlying these effects is the inhibition of the dopamine transporter, leading to increased dopaminergic signaling in the brain's reward pathways.[2] The potency of this compound as a reinforcer is lower than that of other synthetic cathinones such as α-PVP and MDPBP. A critical area for future research is the evaluation of this compound in the conditioned place preference paradigm to provide a more comprehensive assessment of its rewarding properties and abuse liability.

Experimental_Workflow cluster_IVSA IVSA Protocol cluster_CPP CPP Protocol Start Start: Animal Model Selection (e.g., Sprague-Dawley Rat) IVSA_Path Intravenous Self-Administration (IVSA) Paradigm Start->IVSA_Path CPP_Path Conditioned Place Preference (CPP) Paradigm Start->CPP_Path Surgery Catheter Implantation Surgery Pre_Conditioning Pre-Conditioning: Baseline Preference Test Acquisition Acquisition Phase (FR1 Schedule) Surgery->Acquisition Dose_Response Dose-Response Testing (FR5 Schedule) Acquisition->Dose_Response IVSA_Data Data Analysis: - Acquisition Time - Infusions per Session Dose_Response->IVSA_Data End Conclusion: Assessment of Reinforcing Effects and Abuse Liability IVSA_Data->End Provides evidence of reinforcing efficacy Conditioning Conditioning Phase: Drug vs. Saline Pairings Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning: Preference Test Conditioning->Post_Conditioning CPP_Data Data Analysis: - Time in Drug-Paired  Compartment Post_Conditioning->CPP_Data CPP_Data->End Provides evidence of rewarding properties

General workflow for assessing reinforcing effects.

References

Initial Psychoactive Screening of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial psychoactive screening of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp), a synthetic cathinone with stimulant properties. The document synthesizes available preclinical data to elucidate the pharmacological profile and mechanism of action of this compound. Key findings from in vitro monoamine transporter inhibition assays and in vivo behavioral studies, including self-administration and drug discrimination paradigms, are presented. Detailed experimental protocols for these assays are provided to facilitate replication and further investigation. Furthermore, this guide includes a visualization of the proposed signaling pathway to illustrate the neurobiological effects of this compound. The information contained herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of psychoactive substances and the development of novel therapeutics.

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a designer drug of the substituted cathinone class, structurally related to other psychoactive compounds such as α-pyrrolidinopropiophenone (α-PPP) and 3,4-methylenedioxypyrovalerone (MDPV)[1]. It has been identified as a stimulant and has been shown to possess reinforcing effects in animal models, indicating a potential for abuse[1][2]. An initial screening for psychoactive properties is crucial to understand the pharmacological and toxicological profile of such compounds. This guide focuses on the core in vitro and in vivo assays typically employed in the initial assessment of a substance's psychoactive potential, using this compound as a case study.

In Vitro Psychoactive Profile: Monoamine Transporter Inhibition

The primary mechanism of action for many stimulant drugs involves the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Quantitative Data: Transporter Inhibition Potency

The inhibitory activity of this compound on the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) has been quantified. Notably, this compound also acts as a partial releasing agent at hNET[3].

TransporterAssay TypeParameterValue (µM)Reference
Human Dopamine Transporter (hDAT)Uptake InhibitionIC500.24[3]
Human Norepinephrine Transporter (hNET)Uptake InhibitionIC501.7[4]
Human Norepinephrine Transporter (hNET)Release AssayEC50Low micromolar range[3]
Human Serotonin Transporter (hSERT)Uptake InhibitionIC50>10[4]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method for determining the potency of a compound to inhibit monoamine transporters using radiolabeled substrates in transfected cell lines.

Objective: To determine the IC50 values of this compound for the inhibition of dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound: this compound hydrochloride.

  • Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate culture medium until they reach 80-90% confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KHB.

  • Compound Incubation: Add varying concentrations of this compound (typically in a logarithmic series) to the wells. Include a vehicle control and a positive control (a known inhibitor for each transporter). Pre-incubate the cells with the compounds for a specified time (e.g., 10-20 minutes) at 37°C.

  • Substrate Addition: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Psychoactive Profile: Behavioral Pharmacology

Behavioral assays in animal models are essential for assessing the psychoactive effects of a compound in a whole organism. Drug self-administration and drug discrimination studies are two standard paradigms used to evaluate reinforcing properties and subjective effects, respectively.

Reinforcing Effects: Self-Administration Studies

The reinforcing effects of a drug are a strong indicator of its abuse potential.

Objective: To determine if this compound has reinforcing effects by assessing whether rats will learn to perform a task (e.g., lever pressing) to receive the drug.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a swivel system allowing for drug delivery to a freely moving rat.

Procedure:

  • Animal Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of adult male Sprague-Dawley rats. Allow for a recovery period.

  • Acquisition Phase: Place rats in the operant chambers for daily sessions (e.g., 2 hours). Responses on the "active" lever result in an intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light). Responses on the "inactive" lever have no programmed consequences.

  • Acquisition Criterion: Acquisition of self-administration is typically defined as a stable pattern of responding on the active lever and a significant difference between active and inactive lever presses over several consecutive sessions.

  • Dose-Response Curve: Once responding is stable, test different unit doses of this compound to generate a dose-response curve and determine the dose range over which the drug maintains reinforcing effects.

  • Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule of reinforcement can be implemented, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.

Subjective Effects: Drug Discrimination Studies

Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of a drug and to compare them to those of known psychoactive substances.

Objective: To determine if the subjective effects of this compound are similar to those of a known stimulant, such as cocaine or MDPV.

Apparatus:

  • Standard two-lever operant conditioning chambers.

Procedure:

  • Training Phase: Train rats to discriminate between the effects of a known stimulant (e.g., MDPV) and saline. On days when the training drug is administered, responses on one lever (the "drug" lever) are reinforced (e.g., with food pellets). On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.

  • Discrimination Criterion: Training continues until the rats reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered) for several consecutive sessions.

  • Substitution Testing: Once the discrimination is established, test various doses of this compound. The percentage of responses on the "drug" lever is measured. Full substitution is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the drug-appropriate lever, indicating similar subjective effects to the training drug.

  • Data Analysis: Generate dose-response curves for the percentage of drug-lever responding for both the training drug and the test drug (this compound).

Mechanism of Action and Signaling Pathway

The in vitro and in vivo data strongly suggest that the primary psychoactive effects of this compound are mediated by its action on the dopamine transporter. Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Proposed Signaling Pathway

Mdppp_Signaling_Pathway Dopamine_pre Dopamine_pre Dopamine_synapse Dopamine_synapse Dopamine_pre->Dopamine_synapse DAT DAT Dopamine_synapse->DAT Reuptake D_receptor D_receptor Dopamine_synapse->D_receptor Binds to This compound This compound This compound->DAT Inhibits

Figure 1. Proposed mechanism of this compound's psychoactive effects.

Experimental Workflow

Experimental_Workflow ic50 ic50 self_admin self_admin ic50->self_admin Proceed if potent monoamine activity drug_discrim drug_discrim ic50->drug_discrim reinforcement reinforcement conclusion conclusion reinforcement->conclusion subjective subjective subjective->conclusion

Figure 2. Experimental workflow for initial psychoactive screening of this compound.

Conclusion

The initial screening of this compound reveals it to be a potent psychoactive substance with a pharmacological profile characteristic of a stimulant drug. Its primary mechanism of action is the inhibition of the dopamine transporter, with a lesser effect on the norepinephrine transporter and negligible activity at the serotonin transporter. In vivo studies confirm its reinforcing properties and subjective effects similar to other dopaminergic stimulants. The data and protocols presented in this technical guide provide a foundational understanding of this compound's psychoactive properties and a framework for the initial screening of novel psychoactive compounds. Further research is warranted to fully characterize its pharmacological, toxicological, and metabolic profiles.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone, a class of psychoactive substances that have emerged as drugs of abuse. Due to its stimulant properties, it is crucial for forensic and clinical laboratories to have reliable methods for its detection in biological matrices such as urine. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic cathinones and their metabolites.

This document provides a detailed protocol for the detection of this compound in human urine. As this compound is extensively metabolized, the detection of its metabolites is often the primary way to confirm exposure.[1] The main metabolic pathways include demethylenation of the methylenedioxy group, hydroxylation of the pyrrolidine ring, and oxidative desamination.[1] This protocol is based on established methods for the analysis of synthetic cathinones and should be fully validated in the end-user's laboratory.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for the extraction and clean-up of synthetic cathinones and their metabolites from urine.

Materials:

  • Urine samples

  • Internal Standard (e.g., MDPV-d8 or a structurally similar deuterated cathinone)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide (concentrated)

  • Mixed-mode solid-phase extraction cartridges (e.g., Strata-X-Drug B or similar)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Allow urine samples to equilibrate to room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • To 2 mL of urine, add 20 µL of the internal standard solution.

  • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any precipitates.

  • Condition the SPE cartridge:

    • Wash with 3 mL of methanol.

    • Wash with 3 mL of deionized water.

    • Equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Load the supernatant from the centrifuged urine sample onto the SPE cartridge.

  • Wash the cartridge:

    • Wash with 3 mL of deionized water.

    • Wash with 1 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash with 3 mL of methanol.

  • Elute the analytes:

    • Elute with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate for derivatization.

Derivatization

Derivatization is often necessary for polar metabolites to improve their volatility and chromatographic properties for GC-MS analysis. Trimethylsilylation is a common derivatization technique for cathinone metabolites.

Materials:

  • Reconstituted sample extract in ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

Procedure:

  • To the 100 µL of reconstituted extract, add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following are representative GC-MS parameters. The specific column and temperature program should be optimized in the user's laboratory.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

GC Conditions:

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

MS Conditions:

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.

Mass Fragments for SIM Mode:

Since this compound is completely metabolized, the target analytes are its metabolites. The exact mass fragments for the derivatized metabolites should be determined by analyzing reference standards. However, based on the known metabolic pathways, the following are potential key metabolites to target:

  • Demethylenated-MDPPP (as TMS derivative)

  • Hydroxy-pyrrolidine-MDPPP (as TMS derivative)

  • Demethylenated-hydroxy-pyrrolidine-MDPPP (as di-TMS derivative)

Data Presentation

The following table presents representative validation parameters for the analysis of synthetic cathinones in urine using GC-MS. These values are provided as a guideline and should be established for this compound and its metabolites during method validation.

ParameterRepresentative Value
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Extraction Recovery 85 - 105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Visualizations

Caption: Experimental workflow for this compound detection in urine.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound demethylenation Demethylenation (CYP2C19, CYP2D6) This compound->demethylenation hydroxylation Hydroxylation (Pyrrolidine Ring) This compound->hydroxylation desamination Oxidative Desamination This compound->desamination catechol Catechol Metabolite demethylenation->catechol hydroxy_metabolite Hydroxy-pyrrolidine Metabolite hydroxylation->hydroxy_metabolite diketo_metabolite Diketo Metabolite desamination->diketo_metabolite conjugation Conjugation (Glucuronidation/Sulfation) catechol->conjugation hydroxy_metabolite->conjugation conjugated_metabolites Conjugated Metabolites conjugation->conjugated_metabolites

Caption: Metabolic pathway of this compound.

References

Application Note: Quantification of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in human serum. This compound is a synthetic cathinone and designer drug, and its monitoring in biological fluids is crucial for forensic and clinical toxicology.[1][2] The described method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of this compound in serum samples.

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a psychoactive substance belonging to the synthetic cathinone class, which has been identified in the illicit drug market.[1][2] These substances are often marketed as "bath salts" or "legal highs" and can produce stimulant effects similar to amphetamines and cocaine.[3] Due to their potential for abuse and adverse health effects, there is a growing need for reliable analytical methods to detect and quantify these compounds in biological matrices. LC-MS/MS has become the technique of choice for the analysis of synthetic cathinones in biological fluids due to its high sensitivity, selectivity, and applicability to complex matrices.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in human serum, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d8 or other suitable deuterated analog as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human serum (drug-free)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Instrumentation
  • A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing were performed using the instrument-specific software.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient As detailed in the protocol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument dependent
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 248.1175.115
This compound (Qualifier) 248.198.125
This compound-d8 (IS) 256.1175.115

(Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d8 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound-d8 in methanol at a suitable concentration (e.g., 1 µg/mL).

  • Calibration and QC Samples: Spike drug-free human serum with the appropriate working standard solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

Serum Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation (Solid-Phase Extraction)

For cleaner extracts, a mixed-mode cation exchange solid-phase extraction (SPE) can be employed.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6).

  • Loading: Dilute 100 µL of the serum sample (pre-spiked with IS) with 900 µL of the equilibration buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human serum. The chromatographic separation provided a well-defined peak for this compound, free from endogenous interferences.

Data Presentation

Table 2: Method Validation Summary for this compound Quantification in Serum

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

(Note: This data is representative and should be established for each laboratory and instrument.)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (100 µL) add_is Add Internal Standard serum->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship start Start sample Serum Sample start->sample prep Sample Preparation (Extraction & Cleanup) sample->prep separation LC Separation prep->separation ionization ESI Ionization separation->ionization precursor Precursor Ion Selection (Q1) ionization->precursor fragmentation Fragmentation (Q2) precursor->fragmentation product Product Ion Selection (Q3) fragmentation->product detection Detection product->detection quant Quantification detection->quant end End quant->end

Caption: Key steps in the LC-MS/MS analytical method.

Conclusion

The LC-MS/MS method described in this application note is suitable for the selective and sensitive quantification of this compound in human serum. The simple protein precipitation sample preparation is rapid and provides adequate cleanup for reliable analysis. This method can be readily implemented in forensic and clinical laboratories for the monitoring of this compound in biological samples.

References

In Vivo Experimental Design for Studying the Effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone and stimulant designer drug that has been identified as a novel psychoactive substance.[1] Structurally similar to other psychoactive compounds such as α-PPP and MDPV, this compound is presumed to act as a monoamine reuptake inhibitor, primarily affecting dopamine and norepinephrine neurotransmission. Understanding its in vivo pharmacological and toxicological profile is crucial for public health and the development of potential therapeutic interventions for substance use disorders.

These application notes provide a comprehensive in vivo experimental design to characterize the psychostimulant, rewarding, and neurochemical effects of this compound, along with a basic acute toxicity assessment in a rodent model. The protocols are intended to guide researchers in conducting rigorous and reproducible preclinical studies.

Overall Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo characterization of this compound.

This compound In Vivo Experimental Workflow cluster_0 Phase 1: Acute Toxicity & Dose-Ranging cluster_1 Phase 2: Behavioral Pharmacology cluster_2 Phase 3: Neurochemical Analysis cluster_3 Data Analysis & Interpretation Acute_Toxicity Acute Systemic Toxicity (OECD 425) Dose_Ranging_Locomotor Locomotor Activity Dose-Response Acute_Toxicity->Dose_Ranging_Locomotor Determine safe dose range CPP Conditioned Place Preference (CPP) Dose_Ranging_Locomotor->CPP Select doses for reward assessment Locomotor_Sensitization Locomotor Sensitization Dose_Ranging_Locomotor->Locomotor_Sensitization Select dose for chronic effects Microdialysis In Vivo Microdialysis Dose_Ranging_Locomotor->Microdialysis Select dose for neurochemical effects Data_Analysis Statistical Analysis of Behavioral and Neurochemical Data CPP->Data_Analysis Locomotor_Sensitization->Data_Analysis Microdialysis->Data_Analysis

Caption: Overall experimental workflow for the in vivo assessment of this compound.

Experimental Protocols

Animals

Adult male Sprague-Dawley rats (250-300 g) or C57BL/6J mice (20-25 g) will be used for these studies. Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and have ad libitum access to food and water, except where noted in specific protocols. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Preparation

This compound hydrochloride should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on each experimental day. Doses are to be administered intraperitoneally (i.p.) in a volume of 1 ml/kg for rats and 10 ml/kg for mice.

Acute Systemic Toxicity (Modified OECD 425)

Objective: To determine the acute toxicity of this compound and establish a safe dose range for subsequent behavioral and neurochemical studies.

Protocol:

  • A preliminary limit test will be conducted at a dose of 2000 mg/kg, administered orally to a single fasted female rat.[2]

  • If the animal survives, three additional female rats will be sequentially dosed at 2000 mg/kg. If all animals survive, the LD50 is considered to be greater than 2000 mg/kg.[2]

  • If mortality is observed in the limit test, a main test will be initiated using a starting dose derived from the limit test outcome. Animals are dosed one at a time at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previously dosed animal.[3]

  • Animals are observed for clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded prior to dosing and on days 7 and 14.[2]

  • At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.

Locomotor Activity Assessment

Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity.

Protocol:

  • Habituate the animals to the locomotor activity chambers (e.g., 40 cm x 40 cm x 30 cm clear acrylic boxes equipped with photobeam arrays) for 60 minutes for 2-3 days prior to the test day.[4]

  • On the test day, administer a single i.p. injection of vehicle (saline) or this compound at various doses. Based on the reinforcing effects of this compound in rats (0.01-1 mg/kg/infusion) and the locomotor effects of the similar compound α-PPP, an initial dose range of 1, 3, 10, and 30 mg/kg is proposed.[2][5]

  • Immediately after injection, place the animal in the locomotor activity chamber and record activity for 60-120 minutes in 5-minute bins.[4]

  • Primary outcome measures include total distance traveled, horizontal activity, and vertical activity (rearing).

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound.

Protocol:

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral center chamber.[6]

  • Pre-conditioning (Day 1): Place each animal in the center chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. A biased design, where the drug is paired with the initially non-preferred side, can increase the sensitivity of the assay.[7]

  • Conditioning (Days 2-9): This phase consists of eight alternating daily sessions.

    • On drug conditioning days (e.g., 2, 4, 6, 8), administer an i.p. injection of this compound (doses selected based on the locomotor activity study, e.g., 1, 3, and 10 mg/kg) and confine the animal to the drug-paired chamber for 30 minutes.[8][9]

    • On vehicle conditioning days (e.g., 3, 5, 7, 9), administer an i.p. injection of saline and confine the animal to the vehicle-paired chamber for 30 minutes.[8][9]

  • Post-conditioning Test (Day 10): Place the animal in the center chamber with free access to all chambers for 15-20 minutes, and record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference (reward). A significant decrease suggests a conditioned place aversion.

In Vivo Microdialysis

Objective: To measure the effects of this compound on extracellular levels of dopamine (DA) and serotonin (5-HT) in the nucleus accumbens, a key brain region in the reward pathway.

Protocol:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.

  • Microdialysis: On the experimental day, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-120 minutes to establish a stable baseline of DA and 5-HT levels.

  • Drug Administration: Administer an i.p. injection of this compound (a dose that produces robust locomotor stimulation, e.g., 10 mg/kg) or vehicle.

  • Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 180 minutes post-injection.

  • Analysis: Analyze the dialysate samples for DA and 5-HT concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Presentation: Express neurotransmitter levels as a percentage of the average baseline concentration.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Proposed Dose Ranges for In Vivo Studies

ExperimentSpeciesRouteProposed Doses (mg/kg)Rationale
Acute Systemic ToxicityRatp.o.Up to 2000Standard limit test dose for acute toxicity screening.[2]
Locomotor ActivityMouse/Rati.p.1, 3, 10, 30Based on reinforcing doses of this compound and locomotor data for similar compounds like α-PPP.[2][5]
Conditioned Place PreferenceRati.p.1, 3, 10Doses expected to produce a range of locomotor effects, to assess dose-dependent rewarding properties.
In Vivo MicrodialysisRati.p.10A robust locomotor-stimulating dose to elicit measurable neurochemical changes.

Table 2: Key Parameters for In Vivo Experiments

ExperimentKey Parameters
Acute Systemic ToxicityLD50, clinical signs of toxicity, body weight changes, gross pathology.[2]
Locomotor ActivityTotal distance traveled (cm), horizontal beam breaks, vertical beam breaks (rears).[4]
Conditioned Place PreferenceTime spent in drug-paired vs. vehicle-paired chamber (s), preference score.[7]
In Vivo MicrodialysisExtracellular dopamine and serotonin concentrations (pg/µl), % change from baseline.

Mandatory Visualizations

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action of this compound at the dopaminergic synapse.

MDPPP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine_Vesicle->DAT Dopamine Release Dopamine_Synapse Dopamine DAT->Dopamine_Vesicle Reuptake Dopamine_Receptor Dopamine Receptors Postsynaptic_Effect Increased Postsynaptic Signaling (Reward, Locomotion) Dopamine_Receptor->Postsynaptic_Effect Activates This compound This compound This compound->DAT Blocks Dopamine_Synapse->Dopamine_Receptor Binds

Caption: Hypothesized mechanism of this compound at the dopaminergic synapse.

Conditioned Place Preference Experimental Workflow

The following diagram details the workflow for the Conditioned Place Preference (CPP) experiment.

CPP_Workflow cluster_precond Pre-conditioning (Day 1) cluster_cond Conditioning (Days 2-9) cluster_postcond Post-conditioning (Day 10) cluster_analysis Data Analysis PreTest Baseline Preference Test (15 min free exploration) Drug_Day Inject this compound Confine to Paired Side (30 min) PreTest->Drug_Day Assign non-preferred side Saline_Day Inject Saline Confine to Unpaired Side (30 min) Alternating Alternate for 8 days Drug_Day->Alternating Saline_Day->Alternating PostTest Post-conditioning Test (15 min free exploration) Alternating->PostTest Analysis Compare time spent in paired side (Pre-test vs. Post-test) PostTest->Analysis

Caption: Workflow for the Conditioned Place Preference experiment.

References

Application Notes and Protocols for Assessing MDPPP Neurotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the neurotoxicity of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) using in vitro cell culture assays. The protocols focus on the use of the human neuroblastoma cell line, SH-SY5Y, a well-established model for neurotoxicity studies.

Introduction

This compound is a synthetic cathinone and a novel psychoactive substance (NPS) with stimulant properties. Understanding its neurotoxic potential is crucial for public health and drug development. In vitro cell culture assays offer a valuable tool to investigate the mechanisms of this compound-induced neurotoxicity, providing insights into its effects on cell viability, membrane integrity, oxidative stress, and apoptosis.

Recommended Cell Line: SH-SY5Y

The SH-SY5Y human neuroblastoma cell line is a suitable model for studying the neurotoxicity of substances like this compound. These cells can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons, which are often targeted by psychostimulants.

Application Note 1: Assessment of Cell Viability and Cytotoxicity

1.1. Principle

The initial assessment of neurotoxicity involves determining the concentration-dependent effects of this compound on cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity.

1.2. Data Presentation

Table 1: Expected Effects of a Pyrrolidinophenone Cathinone (3,4-MDPHP, a close analog of this compound) on SH-SY5Y Cell Viability and Cytotoxicity. [1]

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
15No significant changeNo significant change
100No significant changeNo significant change
250Minor reductionMinor increase
500~50% reductionSignificant increase
1000~72% reductionHigh increase

Note: This data is for 3,4-MDPHP and is intended to be representative of the expected effects of this compound. Actual values for this compound may vary.

1.3. Experimental Protocols

1.3.1. MTT Assay for Cell Viability

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

1.3.2. LDH Assay for Cytotoxicity

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Application Note 2: Evaluation of Oxidative Stress

2.1. Principle

Synthetic cathinones are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS). The overproduction of ROS can damage cellular components and trigger cell death pathways.

2.2. Data Presentation

Table 2: Expected Effects of a Pyrrolidinophenone Cathinone on Oxidative Stress Markers in SH-SY5Y Cells.

TreatmentIntracellular ROS Levels
ControlBaseline
This compound (Effective Concentration)Significant increase

2.3. Experimental Protocol

2.3.1. Measurement of Intracellular ROS

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • This compound stock solution

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • 96-well black plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed SH-SY5Y cells in a 96-well black plate.

  • Treat the cells with this compound for a specified time (e.g., 6-24 hours).

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Application Note 3: Assessment of Apoptosis and Necrosis

3.1. Principle

Cell death induced by neurotoxins can occur through apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these two modes of cell death is crucial for understanding the mechanism of toxicity. For some cathinones, evidence points towards necrosis as a primary cell death mechanism.[1][2]

3.2. Data Presentation

Table 3: Expected Effects of a Pyrrolidinophenone Cathinone on Apoptosis Markers in SH-SY5Y Cells.

TreatmentBax/Bcl-2 RatioCaspase-3 Activity
ControlBaselineBaseline
This compound (Effective Concentration)IncreaseNo significant change (if necrosis is the primary mechanism) or Increase (if apoptosis is involved)

3.3. Experimental Protocols

3.3.1. Western Blot for Bax and Bcl-2

Materials:

  • SH-SY5Y cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat SH-SY5Y cells with this compound for 24 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

3.3.2. Caspase-3 Activity Assay

Materials:

  • SH-SY5Y cells

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Treat SH-SY5Y cells with this compound for the desired time.

  • Lyse the cells and collect the supernatant.

  • Follow the manufacturer's instructions for the caspase-3 assay kit.

  • Measure the absorbance or fluorescence to determine caspase-3 activity.

Visualizations

G Proposed Signaling Pathway of this compound Neurotoxicity This compound This compound DAT Dopamine Transporter (DAT) (Inhibition) This compound->DAT ROS Increased Reactive Oxygen Species (ROS) DAT->ROS Dopamine Dysregulation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MembraneDamage Cell Membrane Damage ROS->MembraneDamage Bax Increased Bax Mitochondria->Bax Bcl2 Decreased Bcl-2 Mitochondria->Bcl2 Bax->MembraneDamage Bcl2->MembraneDamage Necrosis Necrotic Cell Death MembraneDamage->Necrosis

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

G Experimental Workflow for this compound Neurotoxicity Assessment Start Start: SH-SY5Y Cell Culture Treatment Treatment with this compound (Concentration Gradient) Start->Treatment Viability Cell Viability/Cytotoxicity Assays (MTT & LDH) Treatment->Viability OxidativeStress Oxidative Stress Assay (ROS Measurement) Treatment->OxidativeStress Apoptosis Apoptosis/Necrosis Assays (Western Blot for Bax/Bcl-2, Caspase-3 Activity) Treatment->Apoptosis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis OxidativeStress->DataAnalysis Apoptosis->DataAnalysis

Caption: General experimental workflow for assessing this compound neurotoxicity.

References

Application Notes and Protocols for Animal Models of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) Abuse Liability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common animal models used to assess the abuse liability of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone. The provided protocols are based on established methodologies and published data to guide researchers in designing and conducting their own preclinical abuse potential studies.

Introduction

3,4-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a psychoactive substance belonging to the synthetic cathinone class. Structurally related to other potent stimulants like MDPV and α-PVP, this compound is presumed to have a significant potential for abuse. Preclinical animal models are crucial for systematically evaluating the abuse liability of such compounds. The primary models employed are self-administration, conditioned place preference (CPP), and drug discrimination. These models assess the reinforcing effects, rewarding properties, and subjective effects of a drug, respectively.

Mechanism of Action: Monoamine Transporter Inhibition

The abuse liability of this compound and other pyrovalerone cathinones is primarily attributed to their action as monoamine transporter inhibitors. Specifically, they block the reuptake of dopamine (DA) and norepinephrine (NE) at the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with reward and reinforcement, such as the nucleus accumbens. The potency of these compounds to serve as reinforcers is strongly correlated with their potency to inhibit dopamine uptake.

Below is a diagram illustrating the proposed signaling pathway following the inhibition of the dopamine transporter by a psychostimulant like this compound.

Dopamine_Reuptake_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Blocks Dopamine->DAT D1R D1 Receptor Dopamine->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Alters

Proposed signaling pathway of this compound's action.

Self-Administration Studies

Intravenous self-administration is the gold standard for assessing the reinforcing effects of a drug, which is a strong predictor of its abuse potential. In this paradigm, animals learn to perform an operant response (e.g., a lever press) to receive an infusion of the drug.

Experimental Protocol: Intravenous Self-Administration in Rats

Subjects:

  • Male Sprague-Dawley rats, weighing approximately 275-300 g at the start of the experiment.

  • Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food and water are available ad libitum, except during experimental sessions.

Surgical Procedure:

  • Anesthetize the rats with an appropriate anesthetic (e.g., a ketamine/xylazine mixture).

  • Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to the mid-scapular region and externalized.

  • Allow a recovery period of at least 5-7 days post-surgery, during which the catheters are flushed daily with a heparinized saline solution to maintain patency.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and a syringe pump for drug infusion.

  • The chambers are enclosed in sound-attenuating cubicles.

Procedure:

  • Acquisition Phase:

    • Rats are placed in the operant chambers for daily 2-hour sessions.

    • Responding on the "active" lever results in a brief intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) and the simultaneous presentation of a stimulus light.

    • A timeout period (e.g., 20 seconds) follows each infusion, during which responding has no scheduled consequences.

    • Responding on the "inactive" lever is recorded but has no programmed consequences.

    • Acquisition is typically achieved when the rat self-administers a stable number of infusions per session over several consecutive days, with a clear preference for the active lever.

  • Dose-Response Determination (Fixed-Ratio Schedule):

    • Once responding is stable, the dose of this compound is varied across sessions to determine a full dose-response curve.

    • A fixed-ratio (FR) schedule of reinforcement is used, where a fixed number of responses (e.g., FR5) is required for each infusion.

    • Doses are typically tested in a descending order (e.g., 1.0, 0.32, 0.1, 0.032, 0.01, and 0.0032 mg/kg/infusion).

Data Presentation
DrugAcquisition Dose (mg/kg/inf)Mean Days to AcquisitionAcquisition RatePeak Dose (mg/kg/inf)Number of Infusions at Peak Dose
This compound 0.32~4100%0.068122.9 ± 9.1
α-PVP0.032~4100%0.008223.4 ± 48.0
α-PPP0.32~4100%0.035176.9 ± 25.7
MDPBP0.1~4100%0.011170.7 ± 37.6
Data summarized from Gannon et al., 2018.[1]

Experimental Workflow: Self-Administration

Self_Administration_Workflow Surgery Catheter Implantation (Jugular Vein) Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition Phase (FR1, e.g., 0.32 mg/kg/inf this compound) Recovery->Acquisition Stability Stable Responding Criteria Met Acquisition->Stability Dose_Response Dose-Response Determination (FR5, Varying Doses) Stability->Dose_Response Data_Analysis Data Analysis (Reinforcing Efficacy and Potency) Dose_Response->Data_Analysis CPP_Workflow Pre_Conditioning Pre-Conditioning Phase (Baseline Preference Test) Conditioning Conditioning Phase (Drug and Vehicle Pairings) Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning Phase (Preference Test) Conditioning->Post_Conditioning Data_Analysis Data Analysis (Change in Time Spent in Drug-Paired Chamber) Post_Conditioning->Data_Analysis Drug_Discrimination_Logic cluster_training Training cluster_testing Testing Drug_Injection Drug Injection (e.g., 1.0 mg/kg MDPV) Drug_Lever_Press Press Drug-Appropriate Lever Drug_Injection->Drug_Lever_Press Leads to Saline_Injection Saline Injection Saline_Lever_Press Press Saline-Appropriate Lever Saline_Injection->Saline_Lever_Press Leads to Reinforcement Food Pellet Drug_Lever_Press->Reinforcement Saline_Lever_Press->Reinforcement Test_Drug_Injection Test Drug Injection (e.g., this compound) Response_Choice Animal Chooses Lever Test_Drug_Injection->Response_Choice Substitution Full Substitution (≥80% on Drug Lever) Response_Choice->Substitution If subjective effects are similar to training drug

References

Application Notes and Protocols for Studying the Metabolism of MDPPP in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug. Understanding its metabolic fate is crucial for toxicological assessment and the development of analytical methods for its detection. This document provides a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes, a common model for investigating hepatic drug metabolism. The primary metabolic pathway for this compound is demethylenation, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of 3',4'-dihydroxy-pyrrolidinopropiophenone (di-HO-PPP)[1][2][3]. The key enzymes responsible for this transformation are CYP2D6 and CYP2C19[1][2][3].

These application notes will guide researchers through the process of determining the kinetic parameters of this compound metabolism and identifying the specific CYP isoforms involved.

Key Metabolic Pathway of this compound

The metabolism of this compound in human liver microsomes is primarily characterized by the demethylenation of the methylenedioxy group. This reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of a catechol metabolite.

MDPPP_Metabolism cluster_enzymes Catalyzed by Cytochrome P450 in Liver Microsomes This compound This compound (3',4'-Methylenedioxy-α- pyrrolidinopropiophenone) DiHO_PPP di-HO-PPP (3',4'-dihydroxy- pyrrolidinopropiophenone) This compound->DiHO_PPP Demethylenation CYP2D6 CYP2D6 CYP2C19 CYP2C19

Caption: Metabolic pathway of this compound in human liver microsomes.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting an in vitro metabolism study of this compound using human liver microsomes.

Materials and Reagents
  • Pooled human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]

  • Potassium phosphate buffer (100 mM, pH 7.4)[4][5]

  • Magnesium chloride (MgCl2)[4]

  • CYP2D6-specific inhibitor (e.g., quinidine)[1][2][3]

  • CYP2C19-specific inhibitor (e.g., S-mephenytoin)

  • Acetonitrile (for reaction termination)[4]

  • Internal standard for LC-MS analysis (e.g., 4'-methyl-pyrrolidinohexanophenone - MPHP)[1]

  • Recombinant human CYP enzymes (CYP2D6 and CYP2C19) for confirmation studies[1][2][3]

  • Liquid chromatography-mass spectrometry (LC-MS) system[1]

Experimental Workflow

The following diagram outlines the general workflow for the microsomal stability assay.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, NADPH, this compound) Preincubation Pre-incubate Microsomes, Buffer, and this compound at 37°C Reagents->Preincubation Microsomes Thaw Liver Microsomes on Ice Microsomes->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubate Incubate at 37°C with Gentle Agitation Initiation->Incubate Termination Terminate Reaction (e.g., with Acetonitrile) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS Centrifugation->LCMS

Caption: General workflow for this compound metabolism study in liver microsomes.

Detailed Incubation Protocol
  • Preparation of Incubation Mixture : Prepare the incubation mixture in microcentrifuge tubes on ice. For a final volume of 200 µL, the components are added in the following order:

    • Phosphate buffer (100 mM, pH 7.4)

    • Pooled human liver microsomes (final concentration 0.2-1.0 mg/mL)[4][6]

    • This compound solution (to achieve the desired final concentration, e.g., 2 µM for inhibition studies or a range for kinetic studies)[1][2]

  • Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium[6].

  • Initiation of Reaction : Initiate the metabolic reaction by adding the NADPH regenerating system[5].

  • Incubation : Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes)[5][7]. Time points should be optimized to ensure initial rate conditions are met, meaning less than 20% of the substrate is consumed[5].

  • Termination of Reaction : Terminate the reaction at various time points by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing an internal standard[4].

  • Sample Processing : Vortex the samples and centrifuge to pellet the precipitated protein (e.g., 3000 rpm for 5 minutes)[7].

  • Analysis : Transfer the supernatant to autosampler vials for analysis by LC-MS to quantify the remaining this compound and the formation of the di-HO-PPP metabolite[1].

Enzyme Kinetics Study Protocol

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the incubation as described above with varying concentrations of this compound (e.g., 0.5 to 500 µM)[1][2]. The incubation time should be in the linear range of metabolite formation.

CYP Inhibition Study Protocol

To identify the specific CYP enzymes involved, perform the incubation with a fixed concentration of this compound in the presence and absence of selective chemical inhibitors. For this compound, a CYP2D6-specific inhibitor like quinidine (e.g., 3 µM) can be used[1][2][3]. Pre-incubate the microsomes with the inhibitor for a few minutes before adding this compound.

Data Presentation

The quantitative data from the enzyme kinetics and inhibition studies are summarized below.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Demethylenation
Enzyme SourceApparent Km (µM)Apparent Vmax (pmol/min/mg protein or pmol/min/pmol CYP)Reference
Human Liver Microsomes (High-affinity component)7.6 ± 9.011.1 ± 3.6 pmol/min/mg protein[1][2]
Recombinant CYP2D613.5 ± 1.51.3 ± 0.1 pmol/min/pmol CYP[1][2][3]
Recombinant CYP2C19120.0 ± 13.43.2 ± 0.1 pmol/min/pmol CYP[1][2][3]
Table 2: Effect of a CYP2D6 Inhibitor on this compound Demethylenation in Human Liver Microsomes
InhibitorInhibitor Concentration (µM)This compound Concentration (µM)Inhibition of di-HO-PPP formation (%)Reference
Quinidine3275.8 ± 1.7[1][2][3]

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the in vitro metabolism of this compound in human liver microsomes. The primary metabolic pathway is demethylenation to di-HO-PPP, a reaction predominantly catalyzed by CYP2D6 and to a lesser extent by CYP2C19[1][2][3]. The significant inhibition by quinidine further confirms the major role of CYP2D6 in this metabolic pathway[1][2][3]. These findings are critical for understanding the pharmacokinetics and potential drug-drug interactions of this compound. Researchers can adapt these protocols to study the metabolism of other related compounds.

References

Application Notes and Protocols for the Identification of MDPPP Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) metabolites in biological matrices. The protocols focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful analytical techniques widely used in metabolomics and toxicological screening.

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a synthetic cathinone that has been identified as a designer drug. Understanding its metabolic fate is crucial for toxicological assessment, clinical diagnosis, and forensic analysis. This compound undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6.[1] The main metabolic pathways include demethylenation of the methylenedioxy group to form a catechol, subsequent methylation, oxidative desamination, and hydroxylation of the pyrrolidine ring, which can be further dehydrogenated to a lactam.[2][3] The resulting hydroxylated metabolites can also be conjugated with glucuronic acid or sulfate.

Metabolic Pathway of this compound

The metabolism of this compound proceeds through several key enzymatic reactions, leading to a variety of metabolites. The primary pathways are illustrated in the diagram below.

MDPPP_Metabolism Metabolic Pathway of this compound This compound This compound Demethylenation Demethylenation (CYP2C19, CYP2D6) This compound->Demethylenation Hydroxylation Hydroxylation of Pyrrolidine Ring This compound->Hydroxylation Oxidative_Desamination Oxidative Desamination This compound->Oxidative_Desamination Catechol 3',4'-Dihydroxy-pyrrolidinopropiophenone (Catechol Metabolite) Demethylenation->Catechol Methylation Methylation Catechol->Methylation Conjugation Conjugation (Glucuronidation/Sulfation) Catechol->Conjugation Methylated_Catechol 3'-Methoxy-4'-hydroxy- or 4'-Methoxy-3'-hydroxy- pyrrolidinopropiophenone Methylation->Methylated_Catechol Hydroxy_Metabolite Hydroxy-MDPPP Hydroxylation->Hydroxy_Metabolite Dehydrogenation Dehydrogenation Hydroxy_Metabolite->Dehydrogenation Hydroxy_Metabolite->Conjugation Lactam_Metabolite Lactam-MDPPP Dehydrogenation->Lactam_Metabolite Diketo_Metabolite Diketo-MDPPP Oxidative_Desamination->Diketo_Metabolite Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites

Caption: Metabolic Pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data for the analysis of this compound and its primary metabolite.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Demethylenation [1]

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)
CYP2C19120.0 +/- 13.43.2 +/- 0.1
CYP2D613.5 +/- 1.51.3 +/- 0.1

Table 2: Exemplary LC-MS/MS Parameters for Synthetic Cathinone Analysis

Note: These are generalized parameters for synthetic cathinones and should be optimized for specific this compound metabolites.

Analyte/MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound248.1135.1, 91.115, 25
3',4'-Dihydroxy-pyrrolidinopropiophenone236.1123.1, 77.120, 30
Hydroxy-MDPPP264.1135.1, 105.118, 28
Lactam-MDPPP262.1135.1, 105.120, 30

Experimental Protocols

Protocol 1: Analysis of this compound Metabolites in Urine by GC-MS

This protocol describes the extraction, derivatization, and analysis of this compound metabolites from urine samples using GC-MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is adapted for the extraction of synthetic cathinones and their metabolites from a urine matrix.

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 3 mL)

    • Methanol (HPLC grade)

    • Deionized water

    • 0.1 M Phosphate buffer (pH 6.0)

    • Internal standard solution (e.g., a deuterated analog)

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through the column, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

    • Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0).

    • Sample Loading: To 5 mL of urine, add the internal standard. Adjust the pH to approximately 6.0 with phosphate buffer. Load the sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

    • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Drying: Dry the cartridge under vacuum for approximately 5-10 minutes.

    • Elution: Elute the analytes with 3 mL of methanol.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

2. Derivatization for GC-MS Analysis

To improve volatility and chromatographic performance, polar functional groups of the metabolites are derivatized. Trimethylsilylation is a common method.[4][5]

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine

    • Ethyl acetate

  • Procedure:

    • Reconstitute the dried extract from the SPE step in 50 µL of ethyl acetate.

    • Add 50 µL of BSTFA with 1% TMCS. To enhance the derivatization of certain metabolites, the addition of pyridine (1:1, v/v with BSTFA) can be beneficial.[6]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Mode: Splitless

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full scan (m/z 50-550) for screening and identification, and Selected Ion Monitoring (SIM) for targeted quantification.

Protocol 2: Quantification of this compound Metabolites in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of this compound and its primary metabolites in plasma using LC-MS/MS.

1. Sample Preparation: Protein Precipitation

  • Materials:

    • Acetonitrile (HPLC grade) containing an internal standard.

    • Microcentrifuge tubes

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Typical):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions: See Table 2 for examples. These should be optimized for each metabolite of interest.

Experimental Workflows

GCMS_Workflow GC-MS Analysis Workflow for this compound Metabolites in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization (e.g., TMS) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition (Full Scan / SIM) GCMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS Workflow for Urine Analysis.

LCMSMS_Workflow LC-MS/MS Analysis Workflow for this compound Metabolites in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Acquisition Data Acquisition (MRM) LCMSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS Workflow for Plasma Analysis.

References

Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone derivative that has been identified as a novel psychoactive substance. Understanding its interaction with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—is crucial for elucidating its pharmacological and toxicological profile. These transporters are key regulators of neurotransmission and are the primary targets for many therapeutic drugs and substances of abuse.

Data Presentation

The following table summarizes the quantitative data for this compound at the human dopamine, norepinephrine, and serotonin transporters based on in vitro uptake inhibition assays.

CompoundTransporterAssay TypeCell LineRadiotracerIC₅₀ (µM)Reference
This compoundhDATUptake InhibitionHEK293[³H]DA1.25[1][2][3]
This compoundhNETUptake InhibitionHEK293[³H]MPP⁺5.88[1][2][3]
This compoundhSERTUptake InhibitionHEK293[³H]5-HT>10[1][2][3]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; HEK293: Human Embryonic Kidney 293 cells; [³H]DA: Tritiated Dopamine; [³H]MPP⁺: Tritiated 1-methyl-4-phenylpyridinium; [³H]5-HT: Tritiated Serotonin; IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from methodologies used to characterize the interaction of this compound with monoamine transporters expressed in HEK293 cells.[1][2][3]

Objective: To determine the potency of this compound to inhibit the uptake of radiolabeled substrates at hDAT, hNET, and hSERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • Krebs-HEPES buffer (KHB), pH 7.4

  • This compound stock solution (in DMSO or other suitable solvent)

  • Radiolabeled substrates: [³H]Dopamine, [³H]MPP⁺ (for hNET), [³H]5-HT

  • Unlabeled substrates (dopamine, MPP⁺, 5-HT) for determining non-specific uptake

  • 96-well cell culture plates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate culture medium.

    • Plate cells in 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in KHB. The final concentration range should span several orders of magnitude around the expected IC₅₀.

    • Prepare the radiotracer solution in KHB at a concentration near its Kₘ for the respective transporter (e.g., 0.1 µM [³H]DA for hDAT, 0.05 µM [³H]MPP⁺ for hNET, 0.1 µM [³H]5-HT for hSERT).[1][2][3]

    • Prepare a high concentration of unlabeled substrate (e.g., 10 µM cocaine for hDAT, 10 µM desipramine for hNET, 10 µM citalopram for hSERT) to determine non-specific uptake.

  • Uptake Inhibition Assay:

    • On the day of the assay, wash the cell monolayers with KHB.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the uptake reaction by adding the radiotracer solution to each well.

    • Incubate for a short period to ensure measurement of initial uptake rates (e.g., 1-5 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove excess radiotracer.

    • Lyse the cells with a suitable lysis buffer or detergent.

    • Transfer the cell lysates to scintillation vials.

  • Measurement and Data Analysis:

    • Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

    • Subtract the non-specific uptake (determined in the presence of a high concentration of a known inhibitor) from all measurements.

    • Plot the percentage of specific uptake versus the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: General Radioligand Binding Assay (Competitive Inhibition)

This protocol provides a general framework for determining the binding affinity (Kᵢ) of an unlabeled compound like this compound by measuring its ability to displace a specific radioligand from a monoamine transporter.

Objective: To determine the Kᵢ of this compound for hDAT, hNET, and hSERT.

Materials:

  • Cell membranes prepared from HEK293 cells expressing hDAT, hNET, or hSERT, or from brain tissue rich in these transporters (e.g., striatum for DAT, cortex for NET and SERT).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [³H]mazindol

    • For hNET: [³H]nisoxetine

    • For hSERT: [³H]citalopram or [³H]paroxetine

  • Unlabeled ligands for determining non-specific binding (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).

  • This compound stock solution.

  • 96-well plates or microcentrifuge tubes.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation vials, cocktail, and counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In each well or tube, add the following in order:

      • Binding buffer.

      • Serial dilutions of this compound or vehicle.

      • Radioligand at a concentration close to its Kₔ.

      • Membrane preparation.

    • For non-specific binding determination, add a high concentration of the appropriate unlabeled ligand instead of this compound.

    • Incubate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measurement and Data Analysis:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail and measure radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding versus the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) pre_incubation Pre-incubation with this compound cell_culture->pre_incubation reagent_prep Reagent Preparation (this compound dilutions, Radiotracers) reagent_prep->pre_incubation uptake_initiation Add Radiolabeled Substrate pre_incubation->uptake_initiation termination Terminate Uptake & Wash uptake_initiation->termination lysis Cell Lysis termination->lysis scintillation_counting Scintillation Counting lysis->scintillation_counting data_analysis Data Analysis (IC50 determination) scintillation_counting->data_analysis

Caption: Workflow for the monoamine transporter uptake inhibition assay.

signaling_pathway cluster_transporter Monoamine Transporter (DAT/NET) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space transporter Transporter Protein reuptake_blocked Reuptake Blocked transporter->reuptake_blocked monoamine Monoamine (Dopamine/Norepinephrine) monoamine->transporter Normal Reuptake This compound This compound This compound->transporter Binding & Inhibition

Caption: Interaction of this compound with monoamine transporters, blocking neurotransmitter reuptake.

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of MDPPP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Matrix Overload: High concentrations of matrix components co-eluting with this compound can saturate the analytical column. 2. Secondary Interactions: Interaction of the analyte with active sites on the column or LC system.1. Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Optimize Chromatography: Adjust mobile phase pH to ensure this compound is in a single ionic state. Consider using a column with end-capping or a different stationary phase.
Inconsistent Analyte Response (High %CV) 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement between different samples or batches. 2. Inadequate Internal Standard (IS): The IS may not be effectively compensating for variations.1. Use a Stable Isotope-Labeled IS: A deuterated or ¹³C-labeled this compound analog is the ideal IS as it will co-elute and experience the same matrix effects as the analyte. If unavailable, a close structural analog can be used. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to normalize for matrix effects.
Low Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method (e.g., LLE solvent, SPE sorbent) may not be optimal for this compound. 2. Analyte Instability: Degradation of this compound during sample processing or storage.1. Optimize Extraction Protocol: Test different LLE solvents or SPE sorbents and elution solvents. Adjusting the pH during extraction can improve the recovery of basic compounds like this compound. 2. Assess Stability: Perform stability studies (e.g., freeze-thaw, bench-top, post-preparative) to ensure analyte integrity throughout the analytical process.
Significant Ion Suppression/Enhancement Co-eluting Matrix Components: Phospholipids, salts, and other endogenous compounds from the biological matrix are interfering with the ionization of this compound in the mass spectrometer source.1. Enhance Chromatographic Separation: Modify the LC gradient to separate this compound from the regions of significant matrix effects. A post-column infusion experiment can identify these regions. 2. Advanced Sample Preparation: Use SPE, particularly mixed-mode cation exchange, which is effective at removing phospholipids and other interfering substances from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting, undetected components in the sample matrix. In the bioanalysis of this compound, endogenous substances from biological fluids like plasma or urine can interfere with the ionization process in the mass spectrometer, leading to inaccurate and imprecise quantification.

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated as:

ME (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?

A3: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects in the analysis of synthetic cathinones like this compound. SPE, particularly with mixed-mode cation exchange sorbents, provides superior cleanup by removing a wider range of interferences, including phospholipids, compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Comparison of Sample Preparation Techniques for Synthetic Cathinone Analysis
Technique Principle Pros Cons Reported Matrix Effect Range for Synthetic Cathinones *
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Least effective cleanup; high risk of significant matrix effects from remaining phospholipids and other endogenous components.Can be significant, often leading to >20% ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).Cleaner extracts than PPT; can provide good recovery for non-polar analytes.Can be labor-intensive, requires larger solvent volumes, and may have lower recovery for more polar metabolites.Generally less than PPT, but can be variable.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away.Provides the cleanest extracts, leading to minimal matrix effects; high analyte concentration is possible.More complex and time-consuming method development; higher cost per sample.-5.1% to +13.3% (for 30 synthetic cathinones using mixed-mode cation exchange SPE in postmortem blood).[1]

*Data for a broad range of synthetic cathinones; specific values for this compound may vary.

Q4: What is a suitable internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d₅. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, thus providing the most accurate correction. If a SIL-IS for this compound is not commercially available, a close structural analog that is not present in the samples can be used as an alternative.

Q5: Can I use a surrogate matrix for my calibration standards?

A5: Yes, if blank biological matrix is scarce or difficult to obtain, a surrogate matrix (e.g., stripped serum, artificial urine) can be used. However, it is crucial to perform a parallelism assessment to demonstrate that the surrogate matrix provides a comparable response to the authentic matrix, ensuring the reliability of the quantitative results.

Experimental Protocols

Generic LC-MS/MS Method for Synthetic Cathinone Analysis in Plasma

This protocol provides a starting point for the development of a validated method for this compound.

1. Sample Preparation (Solid-Phase Extraction - Mixed-Mode Cation Exchange):

  • To 250 µL of plasma, add 25 µL of internal standard solution.

  • Vortex and add 500 µL of 4% phosphoric acid.

  • Load the entire sample onto a mixed-mode cation exchange SPE cartridge (pre-conditioned with methanol and water).

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM). (MRM transitions for this compound would need to be optimized).

Visualizations

Workflow for Overcoming Matrix Effects

cluster_Problem Problem Identification cluster_Solution Mitigation Strategies cluster_Validation Method Validation Problem Inaccurate/Imprecise Results (High %CV, Poor Recovery) AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Optimize_SP Optimize Sample Preparation (PPT -> LLE -> SPE) AssessME->Optimize_SP If ME > 15% Optimize_LC Optimize Chromatography (Gradient, Column) AssessME->Optimize_LC If ME > 15% Validation Full Method Validation (Accuracy, Precision, Stability) Optimize_SP->Validation Optimize_LC->Validation Use_IS Implement Appropriate IS (Stable Isotope Labeled) Use_IS->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis

Caption: A logical workflow for identifying and mitigating matrix effects in bioanalysis.

Metabolic Pathway of this compound

This compound This compound Metabolite1 Demethylenation (CYP2C19, CYP2D6) This compound->Metabolite1 Metabolite2 Hydroxylation of Pyrrolidine Ring This compound->Metabolite2 Metabolite3 Oxidative Desamination This compound->Metabolite3 Product1 3',4'-Dihydroxy-pyrrolidinopropiophenone Metabolite1->Product1 Product2 Hydroxylated Metabolite Metabolite2->Product2 Product3 Diketo Compound Metabolite3->Product3 Product5 3'-Methylated Catechol Product1->Product5 Partial 3'-Methylation Product4 Lactam Metabolite Product2->Product4 Dehydrogenation

Caption: Major metabolic pathways of this compound in humans.

References

Technical Support Center: Optimizing Chromatographic Separation of 3,4-Methylenedioxypyrrolidinopropiophenone (MDPPP) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3,4-Methylenedioxypyrrolidinopropiophenone (MDPPP) isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers in a question-and-answer format.

Question: Why am I seeing poor or no resolution between the this compound enantiomers?

Answer:

Poor or no resolution is a common challenge in chiral chromatography. Several factors could be contributing to this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric separation. This compound, as a synthetic cathinone, may exhibit good enantioselectivity on specific types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin or teicoplanin) CSPs are often effective for this class of compounds. If you are not using a suitable CSP, you may not achieve separation.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and additives, plays a crucial role in chiral recognition. For this compound, a mobile phase of methanol, water, acetic acid, and ammonium hydroxide has been shown to be effective with a vancomycin-based CSP.[1][2] The ratio of these components is critical and may require optimization.

  • Suboptimal Temperature: Temperature can significantly impact chiral separations.[3] Running the analysis at a controlled temperature, such as 20°C, can improve resolution and reproducibility.[1][2] Experimenting with temperatures slightly above or below your current setting may improve separation.

  • Mobile Phase pH: The ionization state of this compound, a basic compound, is influenced by the mobile phase pH. The pH should be controlled to ensure consistent interaction with the CSP. The addition of small amounts of acid (e.g., acetic acid) and base (e.g., ammonium hydroxide) helps to buffer the mobile phase and can improve peak shape and resolution.

Question: My peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing in the analysis of basic compounds like this compound is often due to secondary interactions with the stationary phase. Here are some solutions:

  • Mobile Phase Additives: The addition of a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), can help to saturate active sites on the silica support of the column, reducing peak tailing. For basic compounds, a small concentration of a basic additive can significantly improve peak symmetry.

  • Adjust Mobile Phase pH: As mentioned for resolution, the pH of the mobile phase is critical. For basic analytes, using a mobile phase with a pH that ensures the analyte is in a single ionic form can improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or the injection volume.

  • Column Contamination: Contamination of the column inlet frit or the stationary phase can cause peak tailing. Flushing the column with a strong solvent or, if permissible, back-flushing may resolve the issue.

Question: I am experiencing co-elution of isomers with other components in my sample matrix. How can I resolve this?

Answer:

Co-elution can be addressed by modifying the chromatographic conditions to alter the selectivity of the separation:

  • Optimize Mobile Phase Composition: Changing the organic modifier (e.g., from methanol to acetonitrile) or adjusting the ratio of the mobile phase components can alter the retention times of interfering compounds relative to the this compound isomers.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution profile can help to separate the this compound isomers from other matrix components that have different retention characteristics.

  • Sample Preparation: Employing a more rigorous sample preparation technique, such as solid-phase extraction (SPE), can help to remove interfering substances from the sample before analysis.

Frequently Asked Questions (FAQs)

Q1: What type of column is recommended for the chiral separation of this compound isomers?

A1: A macrocyclic glycopeptide-based chiral stationary phase, such as the Astec® CHIROBIOTIC® V2, has been demonstrated to be effective for the resolution of this compound enantiomers.[1][2] Polysaccharide-based CSPs are also widely used for the enantioseparation of synthetic cathinones and may be a viable alternative.

Q2: What are the typical mobile phase compositions for this compound isomer separation?

A2: A common mobile phase for the separation of this compound enantiomers on a vancomycin-based CSP consists of a mixture of methanol, water, acetic acid, and ammonium hydroxide. A typical ratio is 95:5:0.1:0.02 (v/v/v/v).[1][2] The exact composition may require optimization for your specific application and column.

Q3: Can I use Gas Chromatography (GC) for the separation of this compound isomers?

A3: While HPLC is more common for the direct chiral separation of underivatized cathinones, GC can also be used. This typically involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Q4: How does temperature affect the separation of this compound isomers?

A4: Temperature can influence the thermodynamics of the interaction between the analytes and the chiral stationary phase, thereby affecting selectivity and resolution.[3] It is crucial to control the column temperature to ensure reproducible results. Lower temperatures often, but not always, lead to better resolution.

Q5: What detection method is suitable for the analysis of this compound isomers?

A5: Ultraviolet (UV) detection is commonly used for the analysis of this compound, with a detection wavelength typically set around 251 nm.[1][2] Mass spectrometry (MS) can also be coupled with HPLC for more selective and sensitive detection.

Experimental Protocols & Data

Table 1: Example HPLC Method for the Separation of this compound Enantiomers
ParameterCondition
Column Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm
Mobile Phase [A] Methanol; [B] Water; [C] Acetic Acid; [D] Ammonium Hydroxide (95:5:0.1:0.02, A:B:C:D)
Flow Rate 1.0 mL/min
Column Temperature 20 °C
Detection UV at 251 nm
Injection Volume 5 µL
Sample Concentration 100 µg/mL in methanol
Pressure ~1100 psi (70 bar)

Data sourced from Sigma-Aldrich product literature.[1][2]

Table 2: Comparison of Chiral Stationary Phases for Synthetic Cathinone Separation
Chiral Stationary Phase TypePrincipleAdvantagesCommon Mobile Phases
Macrocyclic Glycopeptide (e.g., Vancomycin) Inclusion, hydrogen bonding, dipole-dipole, and steric interactions.Broad enantioselectivity for a wide range of compounds, including basic analytes like this compound.Polar ionic mode (e.g., Methanol/Water/Acid/Base).
Polysaccharide-based (e.g., Amylose/Cellulose derivatives) Inclusion in chiral cavities, hydrogen bonding, and π-π interactions.High success rate for chiral separations, robust and versatile.Normal-phase (e.g., Hexane/Ethanol) or reversed-phase (e.g., Acetonitrile/Water).
Pirkle-type (e.g., (R,R)-Whelk-O® 1) π-π interactions, hydrogen bonding, and dipole-dipole interactions.Effective for compounds with aromatic rings.Normal-phase (e.g., Hexane/Isopropanol with additives).
Chiral Ion-Exchangers Ion-exchange interactions combined with other chiral recognition mechanisms.Suitable for ionizable compounds.Polar organic or aqueous-organic mobile phases with buffers.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Methanol (e.g., 100 µg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 5 µL onto Chiral Column Filter->Inject Separate Isocratic Elution (Methanol/Water/Acid/Base) Inject->Separate Detect UV Detection (251 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers (Peak Area) Chromatogram->Quantify

Caption: Experimental workflow for the chiral separation of this compound isomers.

Troubleshooting_Tree cluster_resolution cluster_tailing cluster_coelution Start Chromatographic Issue with this compound Separation PoorRes Poor/No Resolution Start->PoorRes PeakTailing Peak Tailing Start->PeakTailing CoElution Co-elution with Matrix Components Start->CoElution CheckCSP Is the CSP appropriate? (e.g., Vancomycin-based) PoorRes->CheckCSP OptimizeMP Optimize Mobile Phase (Organic/Aqueous Ratio, Additives) CheckCSP->OptimizeMP Yes CheckTemp Adjust Column Temperature OptimizeMP->CheckTemp AddModifier Add Basic Modifier (e.g., TEA, DEA) PeakTailing->AddModifier AdjustpH Adjust Mobile Phase pH AddModifier->AdjustpH ReduceConc Reduce Sample Concentration/ Injection Volume AdjustpH->ReduceConc ChangeSelectivity Modify Mobile Phase (Solvent Type/Ratio) CoElution->ChangeSelectivity UseGradient Implement Gradient Elution ChangeSelectivity->UseGradient ImproveCleanup Enhance Sample Cleanup (e.g., SPE) UseGradient->ImproveCleanup

Caption: Troubleshooting decision tree for this compound isomer separation.

References

Technical Support Center: Enhancing the Stability of Mdppp Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp) stock solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is an acronym for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone, a research chemical belonging to the cathinone class.[1][2] It is important to understand its fundamental properties to ensure proper handling and storage.

PropertyValueReference
Chemical Formula C₁₄H₁₇NO₃[3]
Molecular Weight 247.29 g/mol [3]
CAS Number 24698-57-5[3]
Appearance Crystalline solid

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: The choice of solvent depends on the experimental requirements, including the desired concentration and compatibility with the assay system. Based on available data, the following solvents can be used:

SolventSolubilityReference
DMSO 0.5 mg/mL[4]
Ethanol 1 mg/mL[4]
PBS (pH 7.2) 10 mg/mL[4]

For long-term storage, organic solvents like DMSO and ethanol are generally preferred over aqueous buffers to minimize hydrolysis.

Q3: How should I store this compound stock solutions to ensure their stability?

A3: The stability of cathinone derivatives, including this compound, is significantly influenced by temperature and pH. For optimal stability, stock solutions should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lower (frozen)Low temperatures significantly slow down degradation processes.[1]
pH (for aqueous solutions) Acidic (pH 4-6)Cathinones are considerably more stable in acidic conditions compared to neutral or alkaline environments.[1][3]
Light Exposure Protect from light (use amber vials)While specific photostability data for this compound is limited, related compounds can be light-sensitive.[1]
Aliquoting Store in small, single-use aliquotsThis practice minimizes freeze-thaw cycles, which can accelerate degradation.

Q4: How long can I expect my this compound stock solution to be stable?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage, especially at low temperatures. The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.- Gently warm the solution to room temperature and vortex to redissolve the compound. - Prepare a new stock solution at a lower concentration. - Consider using a different solvent with higher solubilizing capacity for this compound.
Inconsistent or unexpected experimental results using an older stock solution. The this compound in the stock solution may have degraded over time.- Prepare a fresh stock solution of this compound. - If possible, analyze the purity of the old stock solution using an appropriate analytical method (e.g., HPLC) to confirm degradation. - Always store stock solutions in small aliquots to minimize the risk of degradation of the entire stock.
Color change observed in the stock solution. This may indicate oxidation or other forms of chemical degradation.- Discard the discolored solution. - Prepare a fresh stock solution. - When preparing new solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the desired amount of this compound hydrochloride. For a 1 mL stock solution of 10 mM, you would need approximately 2.84 mg (Molecular Weight of HCl salt is 283.75 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Visualizations

workflow Troubleshooting Workflow for this compound Stock Solutions start Inconsistent Experimental Results check_age Is the stock solution old? start->check_age check_precipitate Is there a precipitate in the solution? check_age->check_precipitate No prepare_fresh Prepare fresh stock solution check_age->prepare_fresh Yes check_color Has the solution changed color? check_precipitate->check_color No warm_vortex Warm gently and vortex check_precipitate->warm_vortex Yes check_color->prepare_fresh No/Unsure discard Discard the solution check_color->discard Yes analyze_purity Optional: Analyze purity of old stock (e.g., HPLC) prepare_fresh->analyze_purity proceed Proceed with experiment using fresh solution prepare_fresh->proceed reassess_solubility Reassess solubility and concentration warm_vortex->reassess_solubility reassess_solubility->proceed discard->prepare_fresh

Caption: Troubleshooting workflow for unstable this compound solutions.

degradation_pathway Potential Degradation Pathways for this compound in Solution This compound This compound Hydrolysis Hydrolysis (presence of water) This compound->Hydrolysis Oxidation Oxidation (exposure to air/light) This compound->Oxidation Thermal Thermal Degradation (high temperatures) This compound->Thermal Degradation_Products1 Hydrolyzed Products Hydrolysis->Degradation_Products1 Degradation_Products2 Oxidized Products Oxidation->Degradation_Products2 Degradation_Products3 Thermal Degradants Thermal->Degradation_Products3

Caption: Potential degradation pathways for this compound in solution.

References

Minimizing animal stress in Mdppp behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize animal stress during behavioral studies involving potent psychostimulants. Adherence to these principles enhances animal welfare and improves the reliability and reproducibility of experimental data.

Troubleshooting Guide

This section addresses common issues encountered during behavioral experiments that may be indicative of or exacerbated by animal stress.

Problem/Issue Potential Cause & Solution
High variability in behavioral data Cause: Inconsistent stress levels among animals can be a significant confounding factor.[1] This can stem from differences in handling, environmental conditions, or the experimenter themselves.[2][3] Solution: • Standardize handling protocols across all personnel. Use refined, non-aversive methods like tunnel or cup handling instead of tail-picking.[4][5] • Ensure the same experimenter conducts all tests for a given study to minimize variability related to handler sex or scent.[6][7] • Strictly control environmental factors such as lighting, noise, and temperature.[6]
Animals refuse to engage in the task (e.g., low exploration) Cause: Neophobia (fear of novelty) and anxiety are heightened by stress. An animal that is highly stressed will prioritize safety over exploration or engaging with test apparatuses.[4] Solution:Habituation: Allow animals to thoroughly habituate to the testing room and apparatus in the absence of the drug or any aversive stimuli. This can involve several sessions where the animal is simply placed in the arena to explore freely.[8][9] • Positive Reinforcement: For complex tasks, consider using positive reinforcement training (e.g., food rewards for approaching or interacting with the apparatus) to build a positive association.[10]
Stereotypical behaviors interfering with results Cause: High doses of psychostimulants can induce stereotypies (repetitive, invariant behaviors). Stress can lower the threshold for these behaviors and increase their intensity.[11] Solution:Dose-Response Pilot Study: Conduct a thorough pilot study to identify the lowest effective dose that produces the desired behavioral effect without inducing excessive stereotypy. • Environmental Enrichment: House animals in enriched environments. This has been shown to reduce abnormal repetitive behaviors and stress reactivity.[11][12] Providing nesting material, shelters, and gnawing objects can significantly improve welfare.[12]
Signs of excessive stress in animals (e.g., vocalizations, aggression, self-harm) Cause: The pharmacological effects of the psychostimulant, combined with experimental procedures, may be causing severe distress. MDPV, for instance, has been shown to induce aggressiveness and anxiety in mice.[13] Solution:Establish Humane Endpoints: Before the study begins, clearly define humane endpoints. These are criteria that, when met, require the animal to be removed from the study and humanely euthanized.[14][15] • Monitor Closely: Implement a scoring system to monitor for signs of distress (see FAQ on humane endpoints). Increase the frequency of monitoring after drug administration.[16] • Consult Veterinarian: If unexpected signs of severe distress occur, immediately consult with the veterinary staff.[15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal acclimatization period for animals before starting studies?

A1: A minimum of one week for acclimatization to the facility is generally recommended after transport.[17] Following this, an additional period of 3-5 days of habituation to the specific testing room and handling procedures is crucial.[8] During this time, animals should be handled daily using the same gentle techniques that will be used during the experiment.[1]

Q2: How can I properly habituate animals to the experimental apparatus?

A2: Habituation is key to reducing novelty-induced stress. The protocol should involve multiple, brief exposures to the testing environment and apparatus. For example, for an open-field test, place the animal in the arena for 5-10 minutes daily for 2-3 days before the actual experiment begins.[8] No drug or experimental manipulation should occur during this phase. The goal is to allow the animal's exploratory behavior to normalize, indicating it feels secure in the environment.

Q3: What are the best practices for handling and injections to minimize stress?

A3: Handling is a major source of stress.

  • Avoid Tail-Picking: This method is known to be aversive and stressful.[1][5]

  • Use Refined Methods: The preferred methods are tunnel handling (guiding the mouse into a tube) or cupping the animal in open hands.[4][5] These techniques increase voluntary interaction and reduce anxiety.[5]

  • Minimize Restraint: For injections, use minimal restraint necessary to perform the procedure safely and accurately. Restraining the animal is a primary cause of stress during this procedure.[18] Training animals to cooperate with procedures using positive reinforcement can be highly effective.[10]

Q4: What are humane endpoints and how do I establish them for a psychostimulant study?

A4: Humane endpoints are pre-defined criteria that, when observed, signal that an animal's pain or distress should be terminated by removing it from the study.[19] They are a critical refinement in any study where adverse effects are possible.[14][20]

Experimental Protocol: Establishing a Humane Endpoint Scoring System

  • Identify Potential Adverse Effects: Based on literature for similar compounds (e.g., MDPV), anticipate effects like hyperthermia, seizures, extreme agitation, aggression, and significant weight loss.[13][21]

  • Develop a Score Sheet: Create a simple checklist to be used for daily (or more frequent) monitoring. Assign a score (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) to key indicators.

  • Key Indicators to Monitor:

    • Body Weight: A loss of >20% of initial body weight is a common endpoint.[14]

    • Body Temperature: Monitor for hyperthermia or hypothermia.[14]

    • Physical Appearance: Note signs like piloerection (hair standing on end), hunched posture, or unkempt fur.

    • Behavioral Changes: Observe for lack of responsiveness, immobility, excessive aggression, or self-injurious behavior.[16]

    • Clinical Signs: Look for dehydration, labored breathing, or seizures.

  • Define an Action Point: Determine a cumulative score that will trigger removal from the study. For example, a total score of 5, or a score of 3 in any single category, could be a humane endpoint.

  • Train Personnel: Ensure all researchers and animal care staff are trained to recognize these signs and understand the action plan.[16]

Q5: How does environmental enrichment impact behavioral outcomes?

A5: Environmental enrichment involves adding complexity to an animal's cage to provide sensory and motor stimulation and allow for species-typical behaviors like nesting, burrowing, and climbing.[11] For psychostimulant studies, enrichment can:

  • Reduce Baseline Stress: Animals in enriched environments often show lower levels of stress hormones and anxiety.[12]

  • Decrease Abnormal Behaviors: It can reduce stress-induced stereotypies that might confound experimental results.[11]

  • Improve Data Consistency: By reducing overall stress, enrichment can lead to more consistent and reliable study results.[12] Simple and effective enrichment includes providing nesting material (e.g., cotton squares), a shelter (e.g., a small hut or tube), and gnawing objects.[12]

Visualizations

Experimental Workflow for Minimizing Animal Stress

The following diagram outlines a logical workflow for a behavioral study, incorporating key decision points and actions to mitigate animal stress at each phase.

Stress_Minimization_Workflow cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Animal Arrival & Quarantine B Acclimatization (≥ 7 days) A->B C Refined Handling Training (Daily) B->C D Apparatus Habituation (2-3 days) C->D E Baseline Behavioral Testing D->E F Drug Administration (Minimal Restraint) E->F G Post-Dosing Behavioral Testing F->G H Monitor for Distress (Humane Endpoints) G->H Continuous I Post-Procedure Monitoring H->I Proceed if OK J Endpoint Met? I->J K Remove from Study (Humane Euthanasia) J->K Yes L Continue to Study Conclusion J->L No

Caption: Workflow for behavioral studies emphasizing stress reduction points.

Signaling Pathway: Stress and Dopamine Interaction

This diagram illustrates the conceptual interaction between the stress pathway (HPA axis) and the dopamine pathway, which is heavily modulated by psychostimulants. Chronic stress can sensitize the dopamine system, potentially altering behavioral responses to drugs like MDPV.

Stress_DA_Pathway Stress Acute/Chronic Stressor HPA HPA Axis Activation Stress->HPA CORT Glucocorticoids (e.g., Corticosterone) HPA->CORT releases VTA Ventral Tegmental Area (VTA) CORT->VTA modulates NAc Nucleus Accumbens (NAc) CORT->NAc sensitizes Behavior Altered Behavioral Output (e.g., Locomotion, Reinforcement) CORT->Behavior influences VTA->NAc Dopamine PFC Prefrontal Cortex (PFC) NAc->PFC output PFC->NAc regulates MDPPP Psychostimulant (e.g., MDPV) DA_release Increased Dopamine Release & Blocked Reuptake This compound->DA_release causes DA_release->Behavior drives

Caption: Interaction of stress (HPA) and psychostimulant-dopamine pathways.

References

Technical Support Center: Refining Extraction Methods for MDPPP from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 3',4'-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) from biological matrices. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their extraction methodologies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The primary methods for extracting this compound and similar synthetic cathinones from biological matrices such as blood, plasma, urine, and tissue are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and to a lesser extent, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method depends on the matrix, required sample cleanup, desired recovery, and available equipment.

Q2: Which extraction method offers the highest recovery for this compound?

A2: Both LLE and SPE can achieve high recoveries for pyrrolidinophenone-type compounds. The optimal method can be matrix-dependent. For instance, SPE may provide cleaner extracts from complex matrices like whole blood, potentially leading to better overall analytical performance despite slightly lower absolute recovery compared to a well-optimized LLE. A study comparing LLE and SPE for the related compound mephedrone found that SPE had a higher percent recovery at lower concentrations, while LLE was more efficient at higher concentrations.

Q3: What are the critical parameters to control during a liquid-liquid extraction for this compound?

A3: Key parameters for a successful LLE of this compound, which is a basic compound, include:

  • pH: The aqueous sample should be basified (typically pH > 9) to ensure this compound is in its neutral, non-ionized form, which is more soluble in organic solvents.

  • Solvent Selection: A water-immiscible organic solvent that can effectively solvate this compound is crucial. Common choices include mixtures of non-polar and moderately polar solvents like 1-chlorobutane:acetonitrile or hexane:ethyl acetate.

  • Extraction Volume and Repetitions: Using an adequate volume of extraction solvent and performing multiple extractions (typically 2-3) will maximize the recovery of the analyte.

  • Mixing: Thorough mixing is required to facilitate the partitioning of the analyte from the aqueous to the organic phase.

Q4: What type of sorbent is recommended for Solid-Phase Extraction (SPE) of this compound?

A4: For basic compounds like this compound, a mixed-mode cation exchange sorbent is often effective. This type of sorbent combines non-polar (e.g., C8 or C18) and ion-exchange functionalities. This allows for a robust cleanup, as the analyte can be retained by both hydrophobic interactions and ionic interactions with the sorbent.

Q5: Can QuEChERS be used for this compound extraction from biological tissues?

A5: While primarily developed for pesticide analysis in food matrices, the QuEChERS methodology has been adapted for the extraction of various drugs from biological samples. For tissues, the sample would first need to be homogenized. The standard QuEChERS procedure involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE (dSPE) cleanup step. While less documented for this compound specifically, it offers a rapid and high-throughput alternative.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Issue Possible Cause Solution
Low Recovery Incomplete extraction due to incorrect pH.Ensure the pH of the aqueous sample is sufficiently basic (pH > 9) to neutralize this compound. Use a pH meter or indicator strips to verify.
Inappropriate extraction solvent.Select a solvent or solvent mixture with optimal solubility for this compound. Test different solvent systems (e.g., methyl tert-butyl ether, ethyl acetate, or mixtures).
Insufficient mixing or extraction time.Vortex or shake samples vigorously for an adequate amount of time (e.g., 10-15 minutes) to ensure equilibrium is reached.
Emulsion Formation High concentration of proteins or lipids in the sample.Centrifuge the sample at high speed to break the emulsion. You can also try adding a small amount of salt or a different organic solvent.
Dirty Extract (Matrix Effects) Co-extraction of interfering substances.Perform a back-extraction. After the initial extraction, wash the organic phase with a basic aqueous buffer to remove acidic and neutral interferences.
Solid-Phase Extraction (SPE)
Issue Possible Cause Solution
Low Recovery Improper conditioning of the SPE cartridge.Ensure the sorbent is properly solvated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous buffer before loading the sample. Do not let the sorbent dry out between steps.
Sample breakthrough during loading.The flow rate during sample loading may be too high. Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. Also, ensure the sample is not overloaded on the cartridge.
Incomplete elution of the analyte.The elution solvent may be too weak. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier or adding an acid/base). Elute with multiple smaller volumes instead of one large volume.
Poor Reproducibility Inconsistent flow rates between samples.Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates for all steps.
Sorbent variability.Use high-quality SPE cartridges from a reputable supplier and from the same manufacturing lot for a batch of samples.
QuEChERS
Issue Possible Cause Solution
Low Recovery Incomplete initial extraction.Ensure the sample is thoroughly homogenized and vigorously shaken with the acetonitrile and extraction salts.
Analyte degradation.For pH-sensitive analytes, use a buffered QuEChERS method (e.g., AOAC or EN methods).
Loss of analyte during dSPE cleanup.The chosen dSPE sorbent may be too retentive for this compound. If using a sorbent like graphitized carbon black (GCB), be aware that it can retain planar molecules. Consider using a different sorbent combination.
High Matrix Effects Insufficient cleanup.Increase the amount of dSPE sorbent or use a combination of sorbents (e.g., C18 and PSA) to remove a wider range of interferences.

Quantitative Data Summary

The following tables summarize recovery data for this compound and structurally similar synthetic cathinones using different extraction methods. Note that recovery can be highly dependent on the specific matrix and experimental conditions.

Table 1: Liquid-Liquid Extraction (LLE) Recovery Data

CompoundMatrixExtraction SolventRecovery (%)Reference
MDPVPlasmaNot specified36 - 93[1]
MephedroneSynthetic UrineNot specified< SPE at 0.5µg/mL, > SPE at 2.0µg/mL[2]
α-PVPRat Plasma1-chlorobutane:acetonitrile (4:1)> 52[3]
2-oxo-PVPRat Plasma1-chlorobutane:acetonitrile (4:1)> 67[3]

Table 2: Solid-Phase Extraction (SPE) Recovery Data

CompoundMatrixSorbent TypeRecovery (%)Reference
MephedroneSynthetic UrineNot specified> LLE at 0.5µg/mL, < LLE at 2.0µg/mL[2]
MDPVPostmortem TissuesNot specified> 95[4]
Synthetic Cathinones (16 types)Human UrineMagnetic Nanoparticle87.03 - 99.13[5]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma (Adapted from α-PVP protocol)[3]
  • Sample Preparation: To 100 µL of plasma in a glass culture tube, add an appropriate internal standard.

  • Basification: Add 100 µL of concentrated ammonium hydroxide to each tube and vortex briefly. This will raise the pH to ensure this compound is in its free base form.

  • Extraction: Add 2 mL of 1-chlorobutane:acetonitrile (4:1, v/v). Cap the tubes and mix on a reciprocating shaker for 15 minutes.

  • Phase Separation: Centrifuge the tubes to separate the organic and aqueous layers.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water:acetonitrile) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction of this compound from Whole Blood (General Protocol)
  • Sample Pre-treatment: Dilute 1 mL of whole blood with 1 mL of a buffer solution (e.g., phosphate buffer, pH 6) to reduce viscosity. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of the pre-treatment buffer. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Wash with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the this compound with 2-3 mL of a strong organic solvent, often containing a small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for analysis.

Protocol 3: QuEChERS Extraction of this compound from Tissue (General Protocol)
  • Homogenization: Homogenize a known amount of tissue (e.g., 1 g) with a specific volume of water (e.g., 9 mL) to create a uniform slurry.

  • Extraction and Partitioning:

    • Place 1 mL of the tissue homogenate into a 15 mL centrifuge tube.

    • Add 1 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate for the AOAC method) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at high speed (e.g., >3000 x g) for 5 minutes to separate the layers.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer a portion of the upper acetonitrile layer (e.g., 0.5 mL) to a dSPE tube containing a cleanup sorbent (e.g., a mixture of PSA and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube for 2 minutes.

  • Analysis: The resulting supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted if further concentration is needed.

Visualizations

MDPPP_Metabolic_Pathway This compound This compound Demethylenation Demethylenation (CYP2C19, CYP2D6) This compound->Demethylenation Oxidative_Desamination Oxidative Desamination This compound->Oxidative_Desamination Hydroxylation Hydroxylation of Pyrrolidine Ring This compound->Hydroxylation Dihydroxy_PPP 3',4'-dihydroxy-pyrrolidinopropiophenone (di-HO-PPP) Demethylenation->Dihydroxy_PPP Methylation 3'-Methylation Dihydroxy_PPP->Methylation Conjugation Conjugation Dihydroxy_PPP->Conjugation Methylated_Catechol Methylated Catechol Metabolite Methylation->Methylated_Catechol Diketo_Compound Diketo Compound Oxidative_Desamination->Diketo_Compound Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Dehydrogenation Dehydrogenation Hydroxylated_Metabolite->Dehydrogenation Hydroxylated_Metabolite->Conjugation Lactam_Metabolite Lactam Metabolite Dehydrogenation->Lactam_Metabolite Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites

Caption: Metabolic pathway of this compound.[2][6]

Toxicological_Analysis_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (Blood, Urine, Tissue, etc.) Sample_Preparation Sample Preparation (Extraction: LLE, SPE, or QuEChERS) Sample_Collection->Sample_Preparation Screening Screening Analysis (e.g., Immunoassay) Sample_Preparation->Screening Confirmation Confirmatory Analysis (e.g., LC-MS/MS, GC-MS) Screening->Confirmation Presumptive Positive Data_Analysis Data Analysis & Interpretation Confirmation->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: General workflow for toxicological analysis.[7][8]

References

Navigating Cross-Reactivity in MDPV Immunoassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing cross-reactivity in immunoassays for 3,4-Methylenedioxypyrovalerone (MDPV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of MDPV immunoassays?

A: Cross-reactivity is the phenomenon where an antibody in an immunoassay binds to substances other than the target analyte, in this case, MDPV. This occurs when the antibody recognizes and binds to molecules with a similar chemical structure to MDPV, leading to a false-positive result or inaccurate quantification. Due to the structural similarities between MDPV and other synthetic cathinones, as well as some other drug classes, cross-reactivity is a significant consideration in immunoassay testing.[1]

Q2: Which substances are known to cross-react with immunoassays targeting MDPV or with which MDPV is known to cross-react?

A: MDPV and other synthetic cathinones have been reported to cross-react with immunoassays for other drugs, most notably phencyclidine (PCP).[2][3] Some studies have also observed limited cross-reactivity with certain amphetamine and methamphetamine immunoassays.[3][4] Additionally, immunoassays designed specifically for MDPV may show cross-reactivity with other pyrovalerone-type cathinones and structurally related compounds.

Q3: Are there specific immunoassays available for the detection of MDPV?

A: Yes, there are commercial enzyme-linked immunosorbent assay (ELISA) kits specifically designed for the detection of MDPV.[5][6][7] One such example is the Randox MDPV ELISA.[7][8] However, even these specific assays can exhibit cross-reactivity with other synthetic cathinones.[8]

Q4: What are the primary metabolites of MDPV, and can they cause cross-reactivity?

A: The primary metabolites of MDPV are formed through the demethylenation of the methylenedioxy ring, followed by O-methylation. The major metabolites are 3,4-dihydroxypyrovalerone (demethylenyl-MDPV) and 4-hydroxy-3-methoxypyrovalerone (demethylenyl-methyl-MDPV). While there is limited specific data on the cross-reactivity of these metabolites in all commercial immunoassays, their structural similarity to the parent compound suggests they could potentially contribute to the overall immunoassay response.

Q5: Why is confirmatory testing necessary after a positive immunoassay result for MDPV?

A: Due to the potential for cross-reactivity and the resulting possibility of false-positive results, a positive screening result from an immunoassay is considered presumptive.[2] Confirmatory testing using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to definitively identify and quantify the presence of MDPV.[2][9][10] These methods provide a "molecular fingerprint" of the substance, virtually eliminating the chance of a false positive.[10]

Troubleshooting Guide

Issue 1: Unexpected positive result in a PCP or amphetamine immunoassay when MDPV is suspected.

  • Question: My sample screened positive for PCP or amphetamines, but I suspect the presence of MDPV. What should I do?

  • Answer: This is a known issue, as MDPV has been shown to cross-react with some PCP and amphetamine immunoassays.[2][3] It is crucial to proceed with a confirmatory analysis using a highly specific method like GC-MS or LC-MS/MS to identify the specific compound present in the sample.[2][9][10]

Issue 2: Inconsistent results between different immunoassay kits for the same sample.

  • Question: I tested the same sample with two different immunoassay kits, and I'm getting conflicting results. Why is this happening?

  • Answer: Different immunoassay kits utilize different antibodies with varying specificities and sensitivities. The degree of cross-reactivity of a particular compound can vary significantly from one kit to another.[1] It is important to consult the package insert for each kit to review the specific cross-reactivity data provided by the manufacturer. For definitive results, confirmation with a mass spectrometry-based method is recommended.

Issue 3: A sample is suspected to contain a novel synthetic cathinone, but the MDPV immunoassay is negative.

  • Question: I have a sample that I believe contains a new synthetic cathinone, but the MDPV-specific immunoassay is negative. Does this rule out the presence of all synthetic cathinones?

  • Answer: No. While an MDPV-specific immunoassay may cross-react with some structurally similar cathinones, it will likely not detect all of them, especially if the structural modifications are significant. The specificity of the antibody in the kit determines which compounds will be detected. Many new designer drugs may go undetected by existing immunoassays.[1] A broader screening method or a targeted analysis by LC-MS/MS would be necessary to identify novel compounds.

Data Presentation: Cross-Reactivity of MDPV and Related Compounds

The following tables summarize quantitative data on the cross-reactivity of MDPV and other synthetic cathinones with various immunoassays. It is important to note that cross-reactivity can be influenced by the specific assay, the manufacturer, and the cutoff concentration used.

Table 1: Cross-Reactivity with Randox MDPV ELISA

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
3,4-Methylenedioxypyrovalerone (MDPV) HCl-100
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) HCl-96
Naphyrone HCl-27
Pyrovalerone HCl-17
4'-Methyl-α-pyrrolidinohexanophenone (4'-Me-α-PHP) HCl-15
4'-Methyl-α-pyrrolidinobutiophenone (MPBP) HCl-13
Pentylone HCl-9
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) HCl-4
Butylone HCl-4
Desmethyl pyrovalerone (α-PVP) HCl salt-2

Data sourced from Randox Toxicology ELISA Solutions.[5]

Table 2: Cross-Reactivity with CEDIA® DAU Amphetamine/Ecstasy Assay

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
d-Amphetamine1,000104
d,l-Amphetamine1,25088
d-Methamphetamine1,000100
d,l-Methamphetamine1,00077
3,4-Methylenedioxy-amphetamine (MDA)1,000116
3,4-Methylenedioxy-methamphetamine (MDMA)500196
3,4-Methylenedioxy-ethylamphetamine (MDEA)300172
N-Methylbenzodioxazolylbutanamine (MBDB)900121
Benzodioxazolylbutanamine (BDB)1,00076
p-Methoxyamphetamine (PMA)2,00024
p-Methoxymethamphetamine (PMMA)500100

Data sourced from the CEDIA® Amphetamine/Ecstasy Assay package insert.[9][11][12] Note: Data for MDPV was not provided in this insert.

Experimental Protocols

A detailed methodology for a common immunoassay technique, the Enzyme-Linked Immunosorbent Assay (ELISA), is provided below. This is a general protocol and should be adapted based on the specific instructions provided with the commercial kit being used.

Competitive ELISA Protocol for MDPV

This protocol is based on the principle of competitive binding. Free MDPV in the sample will compete with a labeled MDPV conjugate for a limited number of antibody binding sites.

Materials:

  • ELISA plate pre-coated with anti-MDPV antibodies

  • MDPV standards and controls

  • MDPV-enzyme conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare dilutions of standards and samples as required by the kit instructions.

  • Sample/Standard Addition: Add a specific volume (e.g., 50 µL) of the standards, controls, and samples to the appropriate wells of the ELISA plate.

  • Conjugate Addition: Add a specific volume (e.g., 50 µL) of the MDPV-enzyme conjugate to each well.

  • Incubation: Gently mix the plate and incubate for a specified time and temperature (e.g., 60 minutes at room temperature).

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with wash buffer. Ensure complete removal of the wash buffer after the final wash.

  • Substrate Addition: Add a specific volume (e.g., 100 µL) of the substrate solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light. A color change will develop.

  • Stopping the Reaction: Add a specific volume (e.g., 100 µL) of the stop solution to each well. The color will change (e.g., from blue to yellow).

  • Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader within a specified time frame (e.g., 15 minutes).

  • Data Analysis: Calculate the results based on the standard curve generated from the absorbance readings of the standards. The concentration of MDPV in the samples will be inversely proportional to the absorbance.

Visualizations

Below are diagrams illustrating key concepts and workflows related to MDPV immunoassay testing.

immunoassay_troubleshooting cluster_screening Initial Screening cluster_result Result Interpretation cluster_confirmation Confirmatory Testing start Urine/Blood Sample immunoassay Immunoassay (e.g., ELISA, EMIT, CEDIA) start->immunoassay positive Presumptive Positive immunoassay->positive Signal Detected negative Negative immunoassay->negative No Signal confirmation GC-MS or LC-MS/MS positive->confirmation final_positive Confirmed Positive for MDPV confirmation->final_positive final_negative Confirmed Negative for MDPV (False Positive) confirmation->final_negative cross_reactivity_concept antibody Anti-MDPV Antibody mdpv MDPV antibody->mdpv Specific Binding (True Positive) analog Structural Analog (e.g., another cathinone) antibody->analog Cross-Reactivity (False Positive) unrelated Unrelated Compound antibody->unrelated No Binding metabolism_pathway MDPV MDPV (3,4-Methylenedioxypyrovalerone) Demethylenation Demethylenation (CYP450 enzymes) MDPV->Demethylenation Catechol 3,4-dihydroxypyrovalerone (demethylenyl-MDPV) Demethylenation->Catechol Methylation O-Methylation Catechol->Methylation Methoxy 4-hydroxy-3-methoxypyrovalerone (demethylenyl-methyl-MDPV) Methylation->Methoxy

References

Technical Support Center: Method Refinement for Detecting Low Concentrations of MDPPP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of low concentrations of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am unable to detect the parent this compound compound in urine samples. What could be the reason?

A1: this compound is extensively and often completely metabolized in the body. Therefore, the parent compound may be absent or present at concentrations below the limit of detection in urine. The primary method for identifying this compound exposure is through the detection of its metabolites.[1][2] Key metabolic pathways include the demethylenation of the methylenedioxy group, hydroxylation of the pyrrolidine ring, and subsequent dehydrogenation to a lactam.[1][2]

  • Recommendation: Shift your analytical focus to target the major metabolites of this compound. A full-scan GC-MS analysis with mass chromatography can be used for screening, followed by library searching for identification against reference spectra of the metabolites.[1][2]

Q2: My analyte recovery is consistently low. How can I improve it?

A2: Low recovery can be due to several factors, including inefficient sample preparation, analyte degradation, or strong binding to the sample matrix.

  • Sample Preparation:

    • Extraction Method: For complex matrices like blood or urine, a robust extraction method is crucial. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. For LLE, ensure the pH of the aqueous phase is optimized to keep this compound and its metabolites in a non-ionized state for efficient transfer to the organic solvent. For SPE, select a sorbent that has a strong affinity for the target analytes.[3][4] Mixed-mode SPE cartridges can be particularly effective for extracting a range of basic, acidic, and neutral compounds from complex matrices.[5]

    • Enzymatic Hydrolysis: Metabolites of this compound can be conjugated (e.g., as glucuronides or sulfates).[1][2] Cleavage of these conjugates using enzymes like β-glucuronidase/arylsulfatase prior to extraction is often necessary to release the metabolites for detection.[2]

  • Analyte Stability: Synthetic cathinones can be unstable in biological samples, with degradation influenced by storage temperature, pH, and time.[6] Acidifying samples can improve the stability of many cathinones.[6] It is recommended to process samples as quickly as possible and store them at low temperatures (e.g., -20°C or -80°C) for long-term storage.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[7][8][9][10]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.[7][10] Consider optimizing your SPE protocol by testing different sorbents and wash/elution solvents. A more rigorous cleanup can significantly reduce matrix interferences.[7]

  • Chromatographic Separation: Adjust your chromatographic conditions to separate the analytes from co-eluting matrix components. This can involve using a different column chemistry, modifying the mobile phase composition, or adjusting the gradient.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects, as both the analyte and the internal standard will be affected similarly.

  • Alternative Ionization Techniques: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] If your instrument allows, testing APCI may provide a more robust signal.

Q4: What are the recommended starting points for developing a GC-MS method for this compound and its metabolites?

A4: A typical GC-MS method for synthetic cathinones involves derivatization to improve the volatility and thermal stability of the analytes.

  • Derivatization: Trimethylsilylation (e.g., using MSTFA) or ethylation are common derivatization techniques for the hydroxyl groups of this compound metabolites.[1][2]

  • GC Column: A non-polar or medium-polarity column, such as a DB-1 MS or HP-5 MS (or equivalent), is generally suitable for the separation of derivatized cathinones.[11][12]

  • MS Parameters: Operate the mass spectrometer in full-scan mode for initial screening and identification of metabolites. For quantitative analysis, switch to selected ion monitoring (SIM) mode to improve sensitivity and selectivity by monitoring characteristic ions of the target analytes.[13]

Q5: Should I use GC-MS or LC-MS/MS for detecting low concentrations of this compound?

A5: Both techniques are suitable, but LC-MS/MS often offers advantages for low-concentration analysis of complex biological samples.

  • LC-MS/MS: This technique generally provides higher sensitivity and specificity and often requires less rigorous sample cleanup.[14] It also avoids the need for derivatization, which can simplify the sample preparation workflow.[14][15]

  • GC-MS: GC-MS is a robust and widely available technique. While it may require derivatization, it can provide excellent chromatographic separation and is well-suited for identifying metabolites through library matching.[1][2]

The choice of technique may depend on the specific requirements of your assay, the available instrumentation, and the desired limits of detection.

Quantitative Data Summary

The following table summarizes a validated method for a structurally similar compound, 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP), which can serve as a reference for developing a method for this compound. For comparison, data for the related synthetic cathinone, 3,4-Methylenedioxypyrovalerone (MDPV), is also included.

ParameterMDPBP in Blood (GC-MS)[13]MDPV & Metabolites in Plasma (LC-HRMS)[16]
Limit of Detection (LOD) 10.1 ng/cm³0.1 µg/L (0.1 ng/mL)
Limit of Quantification (LOQ) 30.4 ng/cm³0.25 µg/L (0.25 ng/mL)
Linearity Range 25 - 1000 ng/cm³0.25 - 1000 µg/L
Correlation Coefficient (r²) 0.9946> 0.98
Recovery Not specified36 - 93% (Process Efficiency)
Inter-day Precision (CV%) < 20% at lowest conc., < 15% at others2.1 - 7.3%

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Blood Samples (Adapted from MDPBP method)[13]
  • Sample Preparation: To a screw-capped glass centrifuge tube, add 1 cm³ of blood, 5 mm³ of internal standard solution, 2 cm³ of 5 mol/dm³ K₂CO₃, and 2 cm³ of saturated NaCl.

  • Protein Precipitation: Add 2 cm³ of acetonitrile and vortex-mix for 1 minute.

  • Extraction: Add 2 cm³ of 1-chlorobutane and vortex-mix for 2 minutes.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples (General Protocol)
  • Enzymatic Hydrolysis (if targeting conjugated metabolites): Adjust 0.5 mL of urine to pH 5.2 with acetic acid and incubate with β-glucuronidase/arylsulfatase (e.g., for 1 hour at 56°C).[2]

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Isolute Confirm HCX) with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Dilute the hydrolyzed urine with 2.5 mL of water and load it onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of 0.01 M hydrochloric acid, and 1 mL of methanol.[2]

  • Elution: Elute the analytes with 1 mL of a freshly prepared mixture of methanol-aqueous ammonia (98:2, v/v).[2]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent. If proceeding with GC-MS, derivatization can be performed at this stage.[2]

Protocol 3: GC-MS Analysis (General Parameters)
  • Instrument: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).[11]

  • Column: DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm.[11]

  • Carrier Gas: Helium at 1 mL/min.[11]

  • Injector Temperature: 280°C.[11]

  • Oven Program:

    • Initial temperature: 100°C, hold for 1.0 min.

    • Ramp to 300°C at 12°C/min.

    • Hold at 300°C for an appropriate time to ensure elution of all analytes.[11]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[13]

    • Scan Range: 30-550 amu for full scan analysis.[11]

    • SIM Mode: Monitor 2-3 characteristic ions for each target analyte and internal standard for quantitative analysis.[13]

Visualizations

Experimental_Workflow_LLE cluster_sample_prep Liquid-Liquid Extraction (LLE) sample 1. Blood Sample + Internal Standard reagents 2. Add K₂CO₃, NaCl, and Acetonitrile sample->reagents vortex1 3. Vortex (Protein Ppt.) reagents->vortex1 extraction 4. Add 1-Chlorobutane & Vortex vortex1->extraction centrifuge 5. Centrifuge extraction->centrifuge collect 6. Collect Organic Layer centrifuge->collect evaporate 7. Evaporate to Dryness collect->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Experimental_Workflow_SPE cluster_sample_prep Solid-Phase Extraction (SPE) sample 1. Urine Sample + Enzymatic Hydrolysis loading 3. Load Sample sample->loading conditioning 2. Condition SPE Cartridge (Methanol, Water) conditioning->loading washing 4. Wash Cartridge (Water, HCl, Methanol) loading->washing elution 5. Elute Analytes (MeOH/Ammonia) washing->elution evaporate 6. Evaporate to Dryness elution->evaporate reconstitute 7. Reconstitute & Derivatize (for GC-MS) evaporate->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Logic start Low/No Analyte Signal check_metabolites Are you targeting metabolites? start->check_metabolites check_recovery Is recovery low? start->check_recovery check_matrix Suspect matrix effects (LC-MS)? start->check_matrix solution_metabolites Action: Target major metabolites of this compound. check_metabolites->solution_metabolites No solution_recovery Action: Optimize SPE/LLE. Check for conjugation (hydrolysis). Verify analyte stability. check_recovery->solution_recovery Yes solution_matrix Action: Improve sample cleanup. Optimize chromatography. Use isotope-labeled IS. check_matrix->solution_matrix Yes

Caption: Troubleshooting logic for low this compound signal.

References

Validation & Comparative

Comparative Analysis of the Reinforcing Effects of MDPPP and α-PPP

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reinforcing effects of two synthetic cathinones, 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) and α-pyrrolidinopropiophenone (α-PPP). Both substances are psychostimulants that exert their primary effects through the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. Understanding the nuances of their reinforcing properties is critical for predicting their abuse liability and for the development of potential therapeutic interventions.

Executive Summary

Both this compound and α-PPP function as reinforcing agents, primarily by blocking the reuptake of dopamine and norepinephrine in the brain. However, available preclinical data suggests that α-PPP generally exhibits a higher reinforcing effectiveness than this compound. This difference is likely attributable to variations in their potency at the dopamine transporter and their selectivity for DAT over the serotonin transporter (SERT). The reinforcing potency of these synthetic cathinones has been shown to be positively correlated with their ability to inhibit DAT.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of the neurochemical and behavioral effects of this compound and α-PPP.

Table 1: In Vitro Monoamine Transporter Inhibition

CompoundhDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)
α-PPP ~1-10~1-10>10
This compound ~1-10~1-10>10

Data synthesized from studies indicating that α-PPP derivatives inhibit hDAT and hNET in the low micromolar range with no significant activity at hSERT.

Table 2: Intravenous Self-Administration in Rats

CompoundUnit Dose (mg/kg/infusion)Schedule of ReinforcementMean Number of InfusionsBreakpoint
α-PPP 0.05Fixed Ratio 1Variable, less robustData not consistently reported
0.1Fixed Ratio 1Variable, less robustData not consistently reported
0.32Fixed Ratio 1High, comparable to MDPVData not consistently reported
This compound Data not consistently reportedProgressive RatioLower than α-PPPData not consistently reported

Data for α-PPP is derived from a study where it was compared to MDPV. Direct comparative quantitative data for this compound self-administration is limited in the reviewed literature.

Experimental Protocols

A thorough understanding of the methodologies used to assess the reinforcing effects of these compounds is essential for interpreting the data and designing future studies.

Intravenous Self-Administration (IVSA)

This paradigm is a gold-standard for assessing the reinforcing properties of a drug.

Objective: To determine if a drug will be voluntarily taken by an animal, indicating its reinforcing effect, and to quantify the motivation to take the drug.

Methodology:

  • Surgical Preparation: Male Sprague-Dawley rats are surgically implanted with intravenous catheters into the jugular vein, which are externalized on their back.

  • Apparatus: Rats are placed in operant conditioning chambers equipped with two levers. One lever is designated as "active" and the other as "inactive".

  • Acquisition Phase: Pressing the active lever results in the intravenous infusion of the drug (e.g., α-PPP or this compound) in a specific dose. The inactive lever has no programmed consequences. Sessions are typically conducted for 2 hours daily.

  • Fixed-Ratio (FR) Schedule: Initially, a simple FR1 schedule is used, where each press on the active lever delivers one infusion. This is used to measure the rate of drug intake.

  • Progressive-Ratio (PR) Schedule: To measure the motivation for the drug, a PR schedule is employed. The number of lever presses required to receive a single infusion increases progressively throughout the session. The "breakpoint" is the highest number of presses an animal completes for a single infusion before ceasing to respond, and it serves as a measure of the drug's reinforcing effectiveness.

Conditioned Place Preference (CPP)

Objective: To determine if a drug produces a rewarding experience by measuring the animal's preference for an environment previously paired with the drug.

Methodology:

  • Apparatus: A three-chamber apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Pre-Conditioning Phase (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

  • Conditioning Phase: Over several days, the animal receives an injection of the drug (e.g., this compound or α-PPP) and is confined to one of the conditioning chambers. On alternate days, the animal receives a vehicle injection and is confined to the other chamber.

  • Post-Conditioning Phase (Test): The animal is placed back in the neutral chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.

Objective: To determine the effect of a drug on neurotransmitter release and reuptake in the brain's reward pathways.

Methodology:

  • Surgical Preparation: A guide cannula is surgically implanted into a specific brain region, such as the nucleus accumbens.

  • Microdialysis Probe: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid.

  • Sample Collection: The perfusate (dialysate), which contains a fraction of the extracellular fluid from the brain region, is collected at regular intervals.

  • Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Drug Administration: After establishing a stable baseline of dopamine levels, the drug of interest (this compound or α-PPP) is administered, and changes in dopamine concentration are monitored.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a deeper understanding.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle Synaptic_DA Synaptic Dopamine DA_Vesicle->Synaptic_DA Release NE_Vesicle Norepinephrine Vesicle Synaptic_NE Synaptic Norepinephrine NE_Vesicle->Synaptic_NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation This compound This compound This compound->DAT Inhibition This compound->NET Inhibition alpha_PPP α-PPP alpha_PPP->DAT Inhibition alpha_PPP->NET Inhibition Synaptic_DA->DAT Reuptake Synaptic_DA->D1R Binding Synaptic_NE->NET Reuptake

Dopaminergic Signaling Pathway Inhibition

IVSA_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_testing Testing cluster_data Data Analysis Surgery Catheter Implantation (Jugular Vein) Recovery Post-Surgical Recovery Surgery->Recovery Habituation Habituation to Operant Chamber Recovery->Habituation FR1_Training Fixed Ratio 1 Training (Drug vs. Vehicle) Habituation->FR1_Training PR_Schedule Progressive Ratio Schedule FR1_Training->PR_Schedule Breakpoint_Det Breakpoint Determination PR_Schedule->Breakpoint_Det Data_Collection Collect Data: - Active/Inactive Lever Presses - Infusions Earned - Breakpoint Breakpoint_Det->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Intravenous Self-Administration Workflow

Conclusion

The reinforcing effects of both this compound and α-PPP are primarily driven by their action as dopamine and norepinephrine reuptake inhibitors. Preclinical evidence suggests that α-PPP is a more effective reinforcer than this compound, a finding that aligns with its neurochemical profile. While direct comparative data for all behavioral paradigms are not available, the existing self-administration studies provide a strong foundation for understanding their relative abuse potential. Further research employing conditioned place preference and in vivo microdialysis is warranted to provide a more complete picture of the comparative pharmacology of these two synthetic cathinones. This information is vital for informing public health policies and for guiding the development of treatments for substance use disorders related to novel psychoactive substances.

A Comparative Guide to the Quantification of 3,4-Methylenedioxypyrovalerone (Mdppp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 3,4-Methylenedioxypyrovalerone (Mdppp), a synthetic cathinone. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Quantitative Method Comparison

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample. Below is a summary of the performance of commonly employed methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Target)Precision (%CV)Linearity (µg/L)
LC-HRMS Human and Rat Plasma0.1 µg/L[1]0.25 µg/L[1]86 - 109%[1]2.1 - 7.3%[1]0.25 - 1000 µg/L[1]
Ion Mobility Spectrometry (IMS) Nasal Fluid22 ng/mL----
Ion Mobility Spectrometry (IMS) with LLME Oral Fluid4.4 ng/mL[2]----
GC-MS Urine-----
Electrochemical Detection (AdSDPV) Seized Drug Samples0.5 µmol/L----

Note: Data for GC-MS and electrochemical detection regarding LOD, LOQ, accuracy, precision, and linearity for biological matrices were not explicitly available in the reviewed literature. The provided LOD for electrochemical detection is for seized drug samples.

Experimental Workflow & Signaling Pathways

Typical LC-MS/MS Workflow for this compound Quantification

The following diagram illustrates a standard workflow for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Quantification Workflow Figure 1: General Experimental Workflow for this compound Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (e.g., Protein Precipitation, SPE, LLE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Figure 1: General Experimental Workflow for this compound Quantification by LC-MS/MS

Experimental Protocols

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for this compound and Metabolites in Plasma

This method allows for the simultaneous quantification of this compound and its primary metabolites, 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV), in human and rat plasma.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform plasma hydrolysis followed by protein precipitation.[1]

  • Instrumentation:

    • Liquid chromatograph coupled with a high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • The specific column, mobile phases, and gradient are optimized to achieve separation of this compound and its metabolites.

  • Mass Spectrometry Conditions:

    • Acquire data in targeted-MS/MS mode.

    • Select precursor ions with a specific m/z window and fragment them in the HCD cell.

    • Utilize two specific product ions for data analysis with a mass tolerance of 5 ppm.[1]

  • Validation Parameters:

    • Linearity: Established from 0.25 to 1000 µg/L.[1]

    • Limit of Detection (LOD): 0.1 µg/L.[1]

    • Limit of Quantification (LOQ): 0.25 µg/L.[1]

    • Accuracy: 86 to 109% of the target concentration.[1]

    • Precision: Intraday and interday precision expressed as coefficient of variation (%CV) ranged from 2.1 to 7.3%.[1]

    • Stability: this compound and its metabolites were found to be stable in plasma for 24 hours at room temperature, 72 hours at 4°C, and after three freeze-thaw cycles.[1]

Ion Mobility Spectrometry (IMS) for this compound in Oral and Nasal Fluids

This method provides a rapid screening approach for the detection of this compound in oral and nasal fluids.[2]

  • Sample Preparation (Oral Fluid):

    • Perform liquid-liquid microextraction (LLME) to mitigate matrix effects.[2]

  • Sample Preparation (Nasal Fluid):

    • Direct analysis of the sample.[2]

  • Instrumentation:

    • Ion Mobility Spectrometer.

  • Analysis Time:

    • Oral fluid: 4.5 minutes per sample.[2]

    • Nasal fluid: 1.5 minutes per sample.[2]

  • Validation Parameters:

    • Limit of Detection (LOD) in Oral Fluid: 4.4 ng/mL.[2]

    • Limit of Detection (LOD) in Nasal Fluid: 22 ng/mL.[2]

    • Stability: Samples should be analyzed within 24 hours of collection and dissolution in 2-propanol.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolites in Urine

GC-MS is a well-established technique for the detection of drug metabolites in urine. For this compound, the parent drug is often extensively metabolized, making the detection of its metabolites crucial for confirming intake.[3]

  • Sample Preparation:

    • Solid-phase extraction (SPE) of the urine sample.[3]

    • Derivatization (e.g., trimethylsilylation) of the extracted analytes.[3]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Analysis:

    • Detection of this compound is achieved by identifying its metabolites.

    • Full-scan GC-MS with mass chromatography is used for screening, and identification is confirmed by comparing the mass spectra with reference spectra in a library.[3]

Electrochemical Detection using Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV)

This method offers a fast and cost-effective screening tool for the detection of this compound in seized drug samples.[4]

  • Instrumentation:

    • Carbon graphite screen-printed electrode (SPE-Gr).[4]

  • Electrochemical Analysis:

    • The quantification of this compound is based on its first oxidation process at +0.6 V vs Ag in a 0.1 mol L⁻¹ Britton Robison (BR) buffer solution at pH 6.0.[4]

  • Validation Parameters:

    • Limit of Detection (LOD): 0.5 µmol/L.[4]

Conclusion

The choice of quantification method for this compound is highly dependent on the research or clinical question, the available instrumentation, and the required sensitivity. LC-HRMS offers high sensitivity and selectivity for the simultaneous quantification of this compound and its metabolites in plasma, making it suitable for pharmacokinetic and toxicological studies.[1] Ion mobility spectrometry provides a rapid screening alternative for oral and nasal fluids, which can be advantageous in certain field applications.[2] GC-MS remains a robust method for the detection of this compound metabolites in urine, confirming exposure to the substance.[3] Finally, electrochemical methods show promise for the rapid screening of seized drug samples.[4] Researchers should carefully consider the validation parameters of each method to ensure the reliability and accuracy of their results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of 3,4-methylenedioxy-α-pyrrolidinopropiophenone (Mdppp) and other structurally related synthetic cathinones. The information presented is supported by experimental data to aid in understanding the biotransformation of these compounds, which is crucial for toxicology, pharmacology, and drug development.

Comparative Analysis of Metabolic Pathways

The metabolism of synthetic cathinones primarily occurs in the liver and involves a series of Phase I and Phase II enzymatic reactions. The main metabolic routes for this compound and its analogs include modifications to the alkyl chain, the pyrrolidine ring, and the aromatic ring.

Key Metabolic Reactions:

  • N-Dealkylation: Removal of the alkyl group from the nitrogen atom.

  • β-Keto Reduction: Reduction of the ketone group to a hydroxyl group.

  • Aliphatic Hydroxylation: Addition of a hydroxyl group to the alkyl chain.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Demethylenation: Opening of the methylenedioxy ring, a common pathway for compounds with this moiety, like this compound.[1] This is often followed by O-methylation.

  • Pyrrolidine Ring Hydroxylation and Dehydrogenation: Hydroxylation of the pyrrolidine ring, which can be followed by dehydrogenation to form a lactam.

  • Glucuronidation: A Phase II conjugation reaction where glucuronic acid is attached to hydroxylated metabolites to increase water solubility and facilitate excretion.

The following diagram illustrates the primary metabolic pathways observed for this compound and related cathinones.

Metabolic_Pathways Parent_Cathinone Parent Cathinone (e.g., this compound) Keto_Reduced β-Keto Reduction (Alcohol Metabolite) Parent_Cathinone->Keto_Reduced Carbonyl Reductases N_Dealkylated N-Dealkylation Parent_Cathinone->N_Dealkylated CYP450 Hydroxylated_Alkyl Aliphatic Hydroxylation Parent_Cathinone->Hydroxylated_Alkyl CYP450 Demethylenated Demethylenation (Dihydroxy Metabolite) Parent_Cathinone->Demethylenated CYP2D6, CYP2C19 (for this compound) Hydroxylated_Pyrrolidine Pyrrolidine Ring Hydroxylation Parent_Cathinone->Hydroxylated_Pyrrolidine CYP450 Glucuronide_Conjugate Glucuronide Conjugate Keto_Reduced->Glucuronide_Conjugate UGTs Hydroxylated_Alkyl->Glucuronide_Conjugate UGTs Demethylenated->Glucuronide_Conjugate UGTs Lactam Lactam Formation Hydroxylated_Pyrrolidine->Lactam Dehydrogenation Hydroxylated_Pyrrolidine->Glucuronide_Conjugate UGTs

Caption: General metabolic pathways for this compound and related cathinones.

Quantitative Metabolic Data

The following tables summarize the key quantitative data for the metabolism of this compound and structurally similar cathinones, focusing on the involvement of cytochrome P450 (CYP) enzymes.

Table 1: Michaelis-Menten Kinetic Parameters for the Demethylenation of this compound [1]

EnzymeApparent Km (μM)Apparent Vmax (pmol/min/pmol CYP)
CYP2D613.5 ± 1.51.3 ± 0.1
CYP2C19120.0 ± 13.43.2 ± 0.1

Data presented as mean ± standard deviation.

Table 2: Comparison of Major Metabolic Pathways for Selected Cathinones

CompoundMajor Metabolic PathwaysKey Enzymes InvolvedPrimary Metabolites
This compound DemethylenationCYP2D6, CYP2C193',4'-dihydroxy-pyrrolidinopropiophenone (di-HO-PPP)
α-PPP Pyrrolidine ring hydroxylation and dehydrogenation, aromatic hydroxylation, N-dealkylation, β-keto reduction.[2][3]Not specified2"-oxo-PPP, 4'-hydroxy-PPP, cathinone, norephedrine
MPPP 4'-methyl group hydroxylation and subsequent oxidation, pyrrolidine ring hydroxylation and dehydrogenation, oxidative deamination.[4]CYP2D6, CYP2C194'-carboxy-PPP, hydroxylated and lactam metabolites
Mephedrone N-demethylation, β-keto reduction, tolyl group oxidation.[5]CYP2D6Nor-mephedrone, dihydro-mephedrone, hydroxytolyl-mephedrone, 4-carboxy-mephedrone

Experimental Protocols

This section details the methodologies for key experiments cited in the study of cathinone metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the metabolites of a parent drug and the enzymes responsible for its metabolism.

Workflow Diagram:

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture: - Pooled HLM - Phosphate Buffer (pH 7.4) - Test Compound (e.g., this compound) Preincubation Pre-incubate at 37°C Incubation_Mixture->Preincubation Initiate_Reaction Initiate Reaction with NADPH-regenerating system Preincubation->Initiate_Reaction Incubate Incubate at 37°C with shaking Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., with ice-cold acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge to precipitate proteins Terminate_Reaction->Centrifuge Extract_Supernatant Collect Supernatant Centrifuge->Extract_Supernatant LC_MS_Analysis Analyze by LC-MS/MS Extract_Supernatant->LC_MS_Analysis Metabolite_Identification Identify Metabolites LC_MS_Analysis->Metabolite_Identification

Caption: Workflow for in vitro metabolism studies using human liver microsomes.

Detailed Steps:

  • Preparation of Incubation Mixtures:

    • In microcentrifuge tubes, combine pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), and the test cathinone (e.g., this compound) at various concentrations.

    • For enzyme inhibition studies, a specific CYP inhibitor (e.g., quinidine for CYP2D6) can be added.[1]

  • Incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 0-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol outlines a general approach for the analysis of cathinones and their metabolites in biological matrices.

Table 3: Example LC-MS/MS Parameters for Cathinone Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 or similar reversed-phase column
Mobile Phase AWater with 0.1% formic acid and/or ammonium formate
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientOptimized for separation of parent drug and metabolites
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM) for quantification; Product ion scan for identification
Collision GasArgon
Source ParametersOptimized for specific instrument and compounds (e.g., capillary voltage, gas temperature, nebulizer pressure)

Logical Relationship for Metabolite Identification:

Metabolite_Identification_Logic LC_MS_Data Acquire LC-MS/MS Data Putative_Metabolites Identify Putative Metabolites (Mass Shift from Parent) LC_MS_Data->Putative_Metabolites Fragmentation_Analysis Analyze MS/MS Fragmentation Patterns Putative_Metabolites->Fragmentation_Analysis Structure_Elucidation Propose Metabolite Structures Fragmentation_Analysis->Structure_Elucidation Reference_Standard Compare with Authentic Reference Standard (if available) Structure_Elucidation->Reference_Standard Confirmation Confirmed_Structure Confirm Structure Reference_Standard->Confirmed_Structure

Caption: Logical workflow for the identification of drug metabolites using LC-MS/MS.

Conclusion

The metabolic pathways of this compound and related cathinones are complex and involve multiple enzymatic reactions, with CYP2D6 and CYP2C19 playing a significant role in the demethylenation of this compound.[1] Understanding these pathways and the enzymes involved is critical for predicting potential drug-drug interactions, interpreting toxicological findings, and guiding the development of new therapeutic agents. The provided experimental protocols offer a foundation for conducting in vitro metabolism studies to further investigate these and other novel psychoactive substances.

References

A Comparative Guide to the Validation of Analytical Methods for MDPPP Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the detection and quantification of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone. The information is intended for researchers, scientists, and professionals in drug development and forensic analysis. This document outlines key performance indicators of various techniques, supported by experimental data from related compounds, to assist in the selection of a suitable analytical method.

Introduction to this compound

3',4'-Methylenedioxy-α-pyrrolidinopropiophenone, commonly known as this compound, is a stimulant designer drug that belongs to the synthetic cathinone class.[1] It shares a similar chemical structure with other psychoactive substances such as α-PPP and MDPV.[1] The molecular formula for this compound is C14H17NO3, with a molar mass of 247.294 g·mol−1.[1][2] Given its potential for abuse and illicit distribution, robust and validated analytical methods are crucial for its detection in various matrices, including biological samples and seized materials.

Comparison of Analytical Methods

The detection of synthetic cathinones like this compound is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Below is a comparative summary of these techniques, with performance data extrapolated from studies on similar synthetic cathinones.

Quantitative Data Summary
ParameterGC-MS (for MDPBP)LC-MS/MS (for Synthetic Cathinones)LC-HRMS (Orbitrap) (for Synthetic Cathinones)
Limit of Detection (LOD) 10.1 ng/cm³0.005 - 0.035 ng/mL0.040 - 0.160 ng/mL
Limit of Quantitation (LOQ) 30.4 ng/cm³Not explicitly stated, but higher than LODNot explicitly stated, but higher than LOD
Linearity (Concentration Range) 25–1000 ng/cm³Not explicitly statedNot explicitly stated
Correlation Coefficient (r²) 0.9946Not explicitly statedNot explicitly stated
Precision (CV%) < 20% at lowest concentration, < 15% at othersNot explicitly statedNot explicitly stated
Apparent Recovery (%) Not explicitly stated53 - 98% (low conc.), 72 - 87% (high conc.)73 - 125% (low conc.), 69 - 88% (high conc.)

Note: Data for GC-MS is based on a validated method for MDPBP, a structurally similar cathinone.[2] Data for LC-MS/MS and LC-HRMS is from a comparative study on a panel of synthetic cathinones.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for GC-MS and LC-MS/MS analysis applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 cm³ of the sample (e.g., blood), add an internal standard.

    • Add 2 cm³ of 5 mol/dm³ K2CO3, 2 cm³ of saturated NaCl, and 2 cm³ of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Add 2 cm³ of 1-chlorobutane and vortex for another 2 minutes.

    • Centrifuge the mixture at 3000 rpm for 3 minutes.[2]

    • The organic layer is then transferred for analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis:

    • The identification of this compound is based on the retention time and the mass spectrum, which is compared to a reference standard.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge with methanol and water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer operated in electrospray ionization (ESI) positive mode.

  • Data Analysis:

    • Detection and quantification are typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

    • The transition of a specific precursor ion to a product ion is monitored for both the analyte and the internal standard.

Mandatory Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological or Seized Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Identification Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Peak Area Ratio) DataAcquisition->Quantification Report Report Quantification->Report

Caption: General experimental workflow for the detection of this compound.

Logical Relationship of Analytical Method Validation Parameters

validation_parameters cluster_quantitative Quantitative Aspects cluster_qualitative Qualitative Aspects Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Accuracy->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for analytical method validation.

References

Unraveling the Structure-Activity Relationship of MDPPP and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) and its analogues, focusing on their structure-activity relationships (SAR). The information presented is intended to support research and drug development efforts in the field of psychoactive compounds and monoamine transporter ligands. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Introduction to this compound and its Analogues

This compound is a synthetic cathinone, a class of compounds known for their stimulant and psychoactive effects. These compounds primarily act as monoamine transporter inhibitors, affecting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The pharmacological profile of these molecules can be significantly altered by modifications to their chemical structure, particularly the alkyl chain length, substitutions on the phenyl ring, and the nature of the pyrrolidine ring. Understanding these structure-activity relationships is crucial for predicting the potency, selectivity, and potential therapeutic or abuse liability of novel analogues.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and a selection of its analogues at the dopamine, norepinephrine, and serotonin transporters. These values are critical for comparing the relative potency and selectivity of these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound and Analogues

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
This compound 12.832.74,310[1]
α-PPP26.116.316,140[1]
MDPV2.41.92,267[1]
α-PVP1.82.83,300[1]
α-PBP10.313.910,200[1]
α-PHP4.16.23,300[1]

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of this compound and Analogues

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
This compound 24533360[2]
α-PPP59284980[2]
MDPV4.39.8>10000[3]
α-PVP13291960[2]

Structure-Activity Relationship (SAR) Summary

The data reveals several key trends in the structure-activity relationship of this compound and its analogues:

  • Alkyl Chain Length: Increasing the length of the alkyl chain from a propyl (in α-PPP and this compound) to a pentyl group (in α-PVP and MDPV) generally leads to a significant increase in potency at both DAT and NET.[1]

  • 3,4-Methylenedioxy Group: The presence of the 3,4-methylenedioxy group on the phenyl ring, as seen in this compound and MDPV, tends to slightly increase affinity for DAT and NET compared to their non-methylenedioxy counterparts (α-PPP and α-PVP, respectively).[1]

  • Selectivity: Most of the investigated pyrrolidinophenone cathinones exhibit a clear preference for inhibiting DAT and NET over SERT, often by several orders of magnitude.[1][2] This catecholamine-selective profile is a hallmark of this class of compounds.

  • Pyrrolidine Ring: The pyrrolidine ring is a critical pharmacophore. Compounds lacking this feature or having it replaced with other substituents generally show a different pharmacological profile, often shifting from reuptake inhibitors to monoamine releasers.

Key Experimental Protocols

The following are detailed methodologies for the primary assays used to characterize the pharmacological activity of this compound and its analogues.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Test compounds (this compound and analogues).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM imipramine for SERT).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the corresponding non-specific inhibitor instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Synaptosome Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes), providing a functional measure of transporter inhibition (IC50).

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Test compounds (this compound and analogues).

  • Uptake inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or the appropriate uptake inhibitor for non-specific uptake determination.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to the synaptosome suspension.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the structure-activity relationships of this compound and its analogues.

SAR_Alkyl_Chain_Length cluster_potency Potency at DAT/NET Low Potency Low Potency High Potency High Potency Propyl Chain (α-PPP, this compound) Propyl Chain (α-PPP, this compound) Pentyl Chain (α-PVP, MDPV) Pentyl Chain (α-PVP, MDPV) Propyl Chain (α-PPP, this compound)->Pentyl Chain (α-PVP, MDPV) Lengthening Alkyl Chain

Caption: Increasing alkyl chain length from propyl to pentyl enhances DAT/NET potency.

SAR_Methylenedioxy_Group cluster_affinity Affinity at DAT/NET Lower Affinity Lower Affinity Higher Affinity Higher Affinity Unsubstituted Phenyl (α-PPP, α-PVP) Unsubstituted Phenyl (α-PPP, α-PVP) 3,4-Methylenedioxy Phenyl (this compound, MDPV) 3,4-Methylenedioxy Phenyl (this compound, MDPV) Unsubstituted Phenyl (α-PPP, α-PVP)->3,4-Methylenedioxy Phenyl (this compound, MDPV) Addition of Methylenedioxy Group

Caption: The 3,4-methylenedioxy group generally increases DAT/NET affinity.

Experimental_Workflow_Binding_Assay start Start: Radioligand Binding Assay prep Prepare Cell Membranes (HEK293 expressing transporter) start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end_node End: Binding Affinity Data analyze->end_node

Caption: Workflow for determining monoamine transporter binding affinity.

References

A Comparative Analysis of the Behavioral Effects of MDPPP and Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone, and cocaine, a well-characterized psychostimulant. The information presented is based on available preclinical experimental data, primarily from rodent models. Due to a relative scarcity of research on this compound compared to cocaine, this guide synthesizes data from various studies to offer a comprehensive overview.

Executive Summary

Both this compound and cocaine are psychostimulants that exert their primary effects by increasing the synaptic concentration of monoamine neurotransmitters, particularly dopamine. This shared mechanism of action results in overlapping behavioral effects, including increased locomotor activity, reinforcing properties, and the ability to condition place preference. However, the potency and efficacy of these two compounds can differ across various behavioral paradigms.

Available data suggests that while both are psychoactive, the reinforcing efficacy of this compound may be lower than that of cocaine, as indicated by self-administration studies. Direct comparative data on locomotor activity and conditioned place preference for this compound are limited, necessitating a cautious interpretation of its overall behavioral profile relative to cocaine.

Mechanism of Action: A Shared Pathway

The primary neurochemical action of both this compound and cocaine is the inhibition of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission in key brain regions, such as the nucleus accumbens, is believed to mediate the reinforcing and locomotor-stimulating effects of these drugs.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation This compound This compound This compound->DAT Inhibition Cocaine Cocaine Cocaine->DAT Inhibition

Figure 1: Simplified signaling pathway illustrating the shared mechanism of action of this compound and cocaine on the dopamine transporter (DAT).

Comparative Behavioral Data

The following tables summarize quantitative data from preclinical studies on the behavioral effects of this compound and cocaine. It is crucial to note that the data for this compound and cocaine are often from different studies, which may involve variations in experimental protocols, animal strains, and other variables. Therefore, direct comparisons should be made with caution.

Locomotor Activity

Table 1: Effect of Cocaine on Locomotor Activity in Rodents

SpeciesDose (mg/kg, i.p.)Locomotor Activity (Distance Traveled in cm)Reference
Mouse5~10000[1]
Mouse10~20000[1]
Mouse20~25000[1]

Note: Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Reinforcing Effects (Self-Administration)

The reinforcing efficacy of a drug is often assessed using intravenous self-administration paradigms, where animals learn to perform a response (e.g., lever press) to receive a drug infusion. A progressive-ratio schedule, where the number of responses required for each subsequent infusion increases, is used to determine the "breakpoint," or the point at which the animal ceases to respond, providing a measure of the drug's motivational strength.

A study by Gannon et al. (2018) provides a direct comparison of the reinforcing effects of this compound and other synthetic cathinones.[2] The data indicates that this compound is self-administered by rats, confirming its reinforcing properties.[2] The rank order of potency for maintaining responding was found to be α-PVP ≈ MDPBP > α-PPP > this compound, which is consistent with their potencies as dopamine uptake inhibitors.[2][3]

Table 2: Intravenous Self-Administration of this compound and Cocaine in Rats

CompoundDose (mg/kg/infusion)Mean Number of Infusions (FR5 Schedule)Reference
This compound 0.01~5[2][4]
0.032~10[2][4]
0.1~20[2][4]
0.32~25[2][4]
1.0~15[2][4]
Cocaine 0.01~5[5]
0.032~15[5]
0.1~30[5]
0.32~45[5]
1.0~35[5]

Note: Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. The experimental conditions for this compound and cocaine were from different studies but utilized a similar fixed-ratio 5 (FR5) schedule.

Conditioned Place Preference (CPP)

Conditioned place preference is a preclinical model used to assess the rewarding effects of drugs. In this paradigm, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of the drug's rewarding properties. While it is reported that this compound has reinforcing effects, specific quantitative dose-response data for this compound in a CPP paradigm were not available in the reviewed literature. For a comparative context, data for cocaine-induced CPP is presented below.

Table 3: Cocaine-Induced Conditioned Place Preference in Rodents

SpeciesDose (mg/kg, i.p.)Time Spent in Drug-Paired Chamber (seconds)Reference
Rat15Significantly increased vs. saline[6]
Mouse15Significantly increased vs. saline[7]

Experimental Protocols

Intravenous Self-Administration

Self_Administration_Workflow Surgery Catheter Implantation Surgery Recovery Post-Surgery Recovery Surgery->Recovery Acquisition Acquisition of Self-Administration (e.g., FR1 schedule) Recovery->Acquisition Dose_Response Dose-Response Testing (e.g., FR5 or Progressive Ratio schedule) Acquisition->Dose_Response Data_Analysis Data Analysis (e.g., number of infusions, breakpoint) Dose_Response->Data_Analysis

Figure 2: A typical experimental workflow for an intravenous drug self-administration study in rodents.

  • Subjects: Male Sprague-Dawley rats are typically used.[2]

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Acquisition: Rats are trained to press an active lever to receive an infusion of the drug (e.g., this compound or cocaine) on a fixed-ratio 1 (FR1) schedule, where one lever press results in one infusion.[2] A timeout period often follows each infusion.

  • Dose-Response Determination: Once stable responding is achieved, the dose of the drug is varied across sessions to determine a full dose-response curve under a fixed-ratio (e.g., FR5) or a progressive-ratio schedule.[2][5]

Conditioned Place Preference

CPP_Workflow Pre_Conditioning Pre-Conditioning Test (Baseline Preference) Conditioning Conditioning Phase (Drug and Saline Pairings) Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning Test (Preference Test) Conditioning->Post_Conditioning Data_Analysis Data Analysis (Time in Drug-Paired Chamber) Post_Conditioning->Data_Analysis

Figure 3: The three-phase experimental workflow for a conditioned place preference (CPP) study.

  • Subjects: Mice or rats are commonly used.[6][7]

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.

    • Conditioning: Over several days, animals receive an injection of the drug (e.g., cocaine) and are confined to one of the compartments. On alternate days, they receive a saline injection and are confined to the other compartment.

    • Post-conditioning (Test): On the test day, animals are placed in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test or a saline-control group indicates a conditioned place preference.[8]

Conclusion

This compound and cocaine exhibit similar behavioral effects, consistent with their shared mechanism of action as dopamine transporter inhibitors. Both substances are reinforcing, as demonstrated in self-administration paradigms. However, the available data from a fixed-ratio self-administration study suggests that this compound may have a lower reinforcing efficacy than cocaine in rats.

References

A Comparative Analysis of the Discriminative Stimulus Effects of MDPPP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the discriminative stimulus effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone, against other structurally and pharmacologically similar stimulants. The data presented is intended to offer an objective comparison of the in vivo effects and in vitro potencies, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental procedures.

Quantitative Data Summary

The following table summarizes the in vivo discriminative stimulus effects and in vitro monoamine transporter inhibition data for this compound and comparator compounds. The in vivo data represents the dose at which the compound produced 50% of the maximum drug-appropriate responding in rats trained to discriminate MDPV from saline. The in vitro data indicates the concentration of the drug required to inhibit 50% of the activity of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

CompoundIn Vivo Discriminative Stimulus In Vitro Monoamine Transporter Inhibition
ED₅₀ (mg/kg) IC₅₀ (nM)
DAT
This compound 2.4623
MDPV 0.542.4
α-PVP 1.01.8
α-PPP 1.412
Cocaine 1.2117

Experimental Protocols

The data presented in this guide is primarily derived from studies employing a standard drug discrimination paradigm in rats. A detailed methodology for such an experiment is outlined below.

Drug Discrimination in Rats

Subjects: Male Sprague-Dawley rats are typically used, housed individually and maintained on a restricted diet to motivate responding for food reinforcement.

Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser are utilized.

Training Procedure:

  • Initial Training: Rats are trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

  • Discrimination Training: Once lever pressing is established, rats are trained to discriminate between an injection of a specific drug (e.g., 1.0 mg/kg MDPV, intraperitoneally) and a saline injection.

  • Lever Assignment: On days when the drug is administered, responses on one designated lever (the "drug-appropriate" lever) are reinforced with food pellets. On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.

  • Session Structure: Training sessions typically last for 15-30 minutes and are conducted daily.

  • Mastery Criterion: Training continues until the rats consistently and accurately respond on the correct lever, typically defined as >80% accuracy for the first response of the session for a set number of consecutive days.

Substitution Testing:

  • Once the discrimination is learned, test sessions are conducted to evaluate the effects of other drugs.

  • Various doses of a test drug (e.g., this compound) are administered prior to the session.

  • During test sessions, responses on either lever may be reinforced, or responding may be under extinction conditions (no reinforcement) to assess the drug's stimulus properties without the influence of reinforcement.

  • The percentage of responses on the drug-appropriate lever is measured for each dose of the test drug.

  • A test drug is considered to fully substitute for the training drug if it produces a high percentage (typically >80%) of drug-appropriate responding. The ED₅₀ value is the dose that produces 50% drug-appropriate responding.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a drug discrimination study.

G cluster_0 Animal Preparation & Training cluster_1 Substitution Testing cluster_2 Data Analysis A Acclimation & Habituation B Food Restriction A->B C Lever Press Training (FR Schedule) B->C D Drug vs. Saline Discrimination Training C->D E Administer Test Compound (e.g., this compound) D->E Mastery Criterion Met F Place Animal in Operant Chamber E->F G Record Lever Responses (% Drug-Appropriate) F->G H Calculate % Drug-Appropriate Responding G->H I Determine ED50 Values H->I J Compare Potencies of Different Compounds I->J

A typical workflow for a drug discrimination experiment.
Signaling Pathway

The discriminative stimulus effects of this compound and related cathinones are primarily mediated by their ability to block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synapse. This excess dopamine then stimulates postsynaptic dopamine receptors, primarily D1 and D2 receptors, initiating a cascade of intracellular signaling events. The diagram below illustrates this proposed signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Blockade DA->DAT Reuptake D1R D1 Receptor DA->D1R Binds D2R D2 Receptor DA->D2R Binds AC_stim Adenylyl Cyclase (+) D1R->AC_stim Activates Gs AC_inhib Adenylyl Cyclase (-) D2R->AC_inhib Activates Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Signaling_Cascade Downstream Signaling Cascade cAMP_dec->Signaling_Cascade Reduces baseline signaling PKA->Signaling_Cascade Discriminative_Stimulus_Effects Discriminative Stimulus Effects Signaling_Cascade->Discriminative_Stimulus_Effects

Proposed signaling pathway for this compound's effects.

Safety Operating Guide

Proper Disposal of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) based on standard laboratory safety protocols for research chemicals. A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures that apply to your location. This compound is classified as a research chemical and a synthetic cathinone; as such, it may be subject to regulations as a controlled substance in some jurisdictions.

Essential Safety and Logistical Information

Researchers and laboratory personnel must handle and dispose of this compound with the utmost care, treating it as a potentially hazardous substance. The following procedures are designed to minimize risk and ensure compliance with general laboratory waste disposal regulations.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous chemical waste. This includes pure, unused this compound, solutions containing this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.

    • Due to its classification as a synthetic cathinone, it is crucial to determine if this compound is considered a controlled substance in your jurisdiction. If so, additional security and record-keeping measures will be required for its disposal.

  • Container Selection and Management:

    • Use only designated, leak-proof, and chemically compatible hazardous waste containers.

    • For liquid this compound waste, use a container with a secure screw-top cap.

    • For solid waste, such as contaminated personal protective equipment (PPE) and labware, use a clearly marked, sealable bag or a puncture-resistant container for sharps.

    • Never mix incompatible waste streams. A dedicated waste container for this compound and associated materials is recommended.

    • Keep waste containers closed at all times, except when adding waste.

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • The label must include the full chemical name: "3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound)" and list all other chemical constituents and their approximate percentages.

    • Indicate the potential hazards (e.g., "Toxic," "Harmful if Swallowed").

    • Include the date the waste was first added to the container and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store this compound waste in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

    • Segregate this compound waste from incompatible chemicals.

  • Disposal Request and Pickup:

    • Once the waste container is nearly full (do not overfill), or if it has been in storage for a period approaching your institution's limit (often 90 days), submit a chemical waste pickup request to your EHS department.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

ConsiderationDescription
Waste Type Hazardous Chemical Waste. Potentially a Controlled Substance.
Primary Hazard Based on structurally similar compounds, likely harmful if swallowed. Full toxicological properties are not well-documented.
Container for Liquid Waste Chemically resistant, leak-proof container with a secure lid.
Container for Solid Waste Sealed and clearly labeled bags for contaminated PPE. Puncture-resistant sharps containers for contaminated needles or glassware.
Disposal Route Through the institution's official Environmental Health and Safety (EHS) hazardous waste management program.
Regulatory Compliance Adherence to local, state, and federal regulations for hazardous and potentially controlled substance waste is mandatory.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available literature. The recommended procedure is based on established best practices for the management of hazardous laboratory chemicals.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

MDPPP_Disposal_Workflow start Start: this compound Waste Generation identify_waste Identify as Hazardous Chemical Waste (and potentially Controlled Substance) start->identify_waste select_container Select Appropriate & Chemically Compatible Container identify_waste->select_container label_container Label Container with: 'Hazardous Waste' Full Chemical Name & Constituents Hazards, Date, Contact Info select_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_waste Store in Designated Satellite Accumulation Area add_waste->store_waste check_full Container Full or Storage Time Limit Approaching? store_waste->check_full check_full->store_waste No request_pickup Submit Waste Pickup Request to EHS Department check_full->request_pickup Yes ehs_disposal EHS Collects and Disposes of Waste According to Regulations request_pickup->ehs_disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

Essential Safety and Logistical Information for Handling 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp), a stimulant designer drug.[1][2] Given the limited specific safety data available for this compound, the following recommendations are based on best practices for handling hazardous chemicals and data for structurally related compounds. A comprehensive risk assessment should be conducted for all procedures involving this compound.[3]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to exposure after all other control measures have been implemented.[4] The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure.

PPE ComponentRecommended Specifications
Gloves Double-gloving with powder-free, chemical-resistant gloves (e.g., nitrile) is recommended.[4] Gloves should have long cuffs to be tucked over the gown sleeves.[4] Regularly inspect gloves for any signs of degradation and change them frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[4]
Gowns A disposable, back-closing gown made of a low-permeability fabric should be worn. For procedures with a higher risk of splashing, a poly-coated gown is recommended.[5]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[6] A full-face shield or goggles should be used when there is a risk of splashes or aerosol generation.[6][7]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of aerosol or dust generation, a NIOSH-certified respirator (e.g., N95) should be used.[3][5] All personnel required to wear respirators must be properly fit-tested and trained.[3]
Shoe and Head Covers Disposable shoe and head covers should be worn to prevent the spread of contamination.[7]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling this compound, ensure that a designated area, preferably a chemical fume hood, is prepared and all necessary PPE is readily available. An emergency shower and eyewash station should be accessible.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of outer gloves before leaving the immediate work area.[4] Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan:

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Segregation: Segregate all this compound-contaminated waste (e.g., gloves, gowns, vials, pipette tips) from non-hazardous waste.

  • Containment: Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container. Contaminated liquid waste should be collected in a labeled, sealed, and compatible waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (3',4'-Methylenedioxy-α-pyrrolidinopropiophenone).

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9][10] Do not dispose of this compound down the drain or in the regular trash.[10]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Notify: Inform your supervisor and the institutional safety office.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use a spill kit containing absorbent materials to contain and clean up the spill. Place all contaminated materials in a sealed hazardous waste container for disposal.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Prep Preparation - Designate Area (Fume Hood) - Assemble PPE & Spill Kit DonPPE Don PPE - Double Gloves - Gown - Eye/Face Protection - Respirator (if needed) Prep->DonPPE Proceed Handling Handling this compound - Weighing/Aliquoting in Hood - Solution Preparation DonPPE->Handling Proceed Decon Decontamination - Clean Work Surfaces - Clean Equipment Handling->Decon After Handling Waste Waste Disposal - Segregate Hazardous Waste - Label & Seal Container Handling->Waste Generate Waste Emergency Emergency Procedures - Spill or Exposure Handling->Emergency If Incident Occurs DoffPPE Doff PPE - Remove Outer Gloves First - Follow Protocol Decon->DoffPPE Wash Hand Washing - Thoroughly with Soap & Water DoffPPE->Wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mdppp
Reactant of Route 2
Reactant of Route 2
Mdppp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.